molecular formula C7H6N2S B1266306 1,2-Benzisothiazol-5-amine CAS No. 53473-85-1

1,2-Benzisothiazol-5-amine

Cat. No.: B1266306
CAS No.: 53473-85-1
M. Wt: 150.2 g/mol
InChI Key: LPUJHVNRGNTQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazol-5-amine is a high-value benzisothiazole derivative that serves as a critical synthetic intermediate and scaffold in modern scientific research, particularly within medicinal chemistry and drug discovery. This compound features a benzisothiazole core, a privileged structure in the development of pharmacologically active molecules . Its primary research value lies in its role as a key building block for the synthesis of more complex heterocyclic compounds. Derivatives of 1,2-benzisothiazole have been investigated as potent ligands and agonists for nicotinic acetylcholine receptors (nAChRs) . The activation of these receptors is a prominent therapeutic strategy for treating a range of central nervous system (CNS) disorders and cognitive deficits. As such, this amine is a precursor in projects targeting neurodegenerative and neuropsychiatric conditions, including Alzheimer's disease, schizophrenia, and memory impairments . The 5-amino group on the heterocyclic ring provides a versatile handle for further chemical functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its application strictly adheres to research-only purposes, and it is imperative to note that this product is intended for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or personal use in humans or animals.

Properties

IUPAC Name

1,2-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJHVNRGNTQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201657
Record name 1,2-Benzisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-85-1
Record name 1,2-Benzisothiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53473-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053473851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzothiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-BENZISOTHIAZOL-5-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LX6X0LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,2-Benzisothiazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Benzisothiazol-5-amine: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is crucial for its potential applications. This guide provides a detailed overview of this heterocyclic compound, including its chemical structure, properties, and relevant experimental data.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an isothiazole ring, with an amine group substituted at the 5-position.

Molecular Formula: C₇H₆N₂S[1]

Key Identifiers:

  • IUPAC Name: 1,2-benzothiazol-5-amine[1]

  • CAS Number: 53473-85-1[1]

  • PubChem CID: 198293[1]

  • InChI: 1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2[1]

  • InChIKey: LPUJHVNRGNTQPL-UHFFFAOYSA-N[1]

  • SMILES: C1=CC2=C(C=C1N)C=NS2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, many properties for this compound are computed.

PropertyValueSource
Molecular Weight 150.20 g/mol PubChem[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents, insoluble in water. Dissolves in aqueous acid to form salts.Science of Synthesis, Vol. 11[2]
pKa Not available
LogP 1.6 (Computed)PubChem[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry: While specific experimental mass spectra for this compound are not readily available in the searched literature, the molecular ion peak (M+) would be expected at m/z 150.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic primary amine like this compound would be expected to show characteristic N-H stretching vibrations. Aromatic primary amines typically exhibit two weak absorption bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. Hydrogen bonding can cause these bands to shift to longer wavelengths. The associated N-H bands are generally weaker and sharper than the O-H bands of alcohols.

NMR Spectroscopy: Complete ¹H and ¹³C NMR spectral assignments for some benzisothiazole derivatives have been reported, which can serve as a reference for interpreting the spectra of this compound.[3] For a definitive analysis, detailed 1D and 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3-amines from 2-(Aminosulfanyl)benzonitriles:

A general method for the synthesis of 1,2-benzisothiazol-3-amines involves the cyclization of 2-(aminosulfanyl)benzonitriles. This can be achieved by treating a substituted 2-halobenzonitrile with sodium hydrosulfide (NaSH) followed by reaction with chloramine (NH₂Cl).

  • Step 1: Thiolation

    • The substituted 2-halobenzonitrile is reacted with NaSH to replace the halogen with a thiol group, forming a 2-sulfanylbenzonitrile intermediate.

  • Step 2: Aminosulfenylation

    • The 2-sulfanylbenzonitrile is then treated with chloramine at a low temperature (e.g., -5 to 10 °C) to form the 2-(aminosulfanyl)benzonitrile.

  • Step 3: Cyclization

    • The 2-(aminosulfanyl)benzonitrile intermediate can then cyclize to form the corresponding 1,2-benzisothiazol-3-amine.

Note: This is a general scheme, and specific reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Benzisothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and potential antipsychotic effects.[4] The antimicrobial action of benzisothiazolinones is believed to involve the disruption of cellular integrity and inhibition of key enzymatic processes through interaction with thiol groups in proteins.

While specific signaling pathways for this compound have not been detailed in the available literature, a hypothetical workflow for investigating its biological activity could involve initial screening followed by target identification and mechanism of action studies.

biological_activity_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_moa Mechanism of Action Compound Compound Phenotypic_Screening Phenotypic Screening (e.g., antimicrobial, cytotoxicity) Compound->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Target_Proteins Potential Target Proteins Mass_Spectrometry->Target_Proteins Enzymatic_Assays Enzymatic Assays Target_Proteins->Enzymatic_Assays Cell-based_Assays Cell-based Assays Target_Proteins->Cell-based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Cell-based_Assays->Signaling_Pathway_Analysis

Hypothetical workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. While there is a need for more extensive experimental data for this specific compound, the information available on related benzisothiazole derivatives offers valuable insights for researchers. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug development and other scientific applications.

References

Synthesis and Characterization of 1,2-Benzisothiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Benzisothiazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents a thorough characterization of the compound through various spectroscopic methods, and includes relevant experimental workflows and diagrams to support researchers in their endeavors.

Introduction

1,2-Benzisothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Derivatives of this scaffold have been explored for their potential as antimicrobial, anticancer, and antipsychotic agents.[1][2][3] The introduction of an amino group at the 5-position of the benzisothiazole ring system yields this compound, a versatile intermediate for the synthesis of more complex molecules with potential pharmacological applications. This guide focuses on a common and effective method for its preparation and provides a detailed analysis of its structural and physicochemical properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves a two-step process starting from a suitable benzisothiazole precursor. The general strategy involves the nitration of the benzisothiazole ring followed by the reduction of the resulting nitro-intermediate to the desired amine.

Synthetic Pathway

The synthesis commences with the nitration of a 1,2-benzisothiazole derivative to introduce a nitro group at the 5-position, yielding 5-nitro-1,2-benzisothiazole. This intermediate is then subjected to a reduction reaction to convert the nitro group into a primary amine, affording the target compound, this compound.

Synthesis of this compound Synthetic Pathway for this compound 1,2-Benzisothiazole 1,2-Benzisothiazole 5-Nitro-1,2-benzisothiazole 5-Nitro-1,2-benzisothiazole 1,2-Benzisothiazole->5-Nitro-1,2-benzisothiazole Nitration (HNO3/H2SO4) This compound This compound 5-Nitro-1,2-benzisothiazole->this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Synthetic Pathway for this compound

Experimental Protocol: Reduction of 5-Nitro-1,2-benzisothiazole

This protocol details the reduction of 5-nitro-1,2-benzisothiazole to this compound using tin(II) chloride, a common and effective method for the reduction of aromatic nitro compounds.[4][5][6][7][8]

Materials and Reagents:

  • 5-Nitro-1,2-benzisothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitro-1,2-benzisothiazole (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (3.0-5.0 equivalents) portion-wise.

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise to the mixture. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: This is an exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆N₂S
Molecular Weight 150.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related aromatic amines and benzisothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.5s1HH-3
~7.7d1HH-7
~7.2d1HH-6
~6.8dd1HH-4
~4.0br s2H-NH₂
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~165C-3
~150C-7a
~145C-5
~125C-7
~120C-3a
~115C-6
~110C-4
Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000WeakAromatic C-H stretching
1650-1580MediumN-H bending (scissoring)
1620-1580MediumAromatic C=C stretching
1335-1250StrongAromatic C-N stretching
910-665BroadN-H wagging

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
150[M]⁺ (Molecular ion)
123[M - HCN]⁺
105[M - S - NH]⁺
77[C₆H₅]⁺

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression of steps designed to ensure the successful formation and verification of the target compound.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start with 5-Nitro-1,2-benzisothiazole Reduction Reduction Reaction (e.g., SnCl2/HCl) Start->Reduction Workup Reaction Workup (Neutralization, Extraction) Reduction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC, Melting Point) NMR->Purity IR->Purity MS->Purity Final Product Final Product Purity->Final Product This compound

General Experimental Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed experimental protocol for the reduction of the nitro precursor, coupled with the comprehensive predicted spectroscopic data, offers researchers a solid starting point for their work with this compound. The provided workflows and diagrams aim to facilitate a clear understanding of the synthetic and analytical processes involved. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-5-amine, a heterocyclic amine belonging to the benzisothiazole class of compounds. Due to the potential for ambiguity in nomenclature, this guide addresses both the parent compound and its 3-methoxy derivative, which are often indexed under similar names.

The benzisothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data on this compound and its 3-methoxy analog are limited in publicly accessible literature, this guide contextualizes their potential within the broader landscape of benzisothiazole research and development.

Core Compound Identification

Initial database searches reveal two distinct chemical entities often associated with the name "this compound." It is crucial for researchers to distinguish between these using their unique CAS numbers to ensure the correct sourcing of materials and interpretation of data.

Compound NameCAS NumberMolecular Formula
This compound53473-85-1C₇H₆N₂S
3-methoxy-1,2-benzisothiazol-5-amine64099-28-1C₈H₈N₂OS

Physicochemical Properties

Quantitative data for these specific compounds are not extensively reported. The following table summarizes fundamental computed properties available from public chemical databases.

PropertyThis compound (CAS 53473-85-1)3-methoxy-1,2-benzisothiazol-5-amine (CAS 64099-28-1)
Molecular Weight 150.20 g/mol 180.23 g/mol
IUPAC Name 1,2-benzothiazol-5-amine[1]3-methoxy-1,2-benzothiazol-5-amine
Synonyms 5-Amino-1,2-benzisothiazole[1]3-Methoxy-benzo[d]isothiazol-5-ylamine

Synthesis and Methodologies

A generalized synthetic approach to the benzisothiazole scaffold is outlined below. The synthesis of the target 5-amino derivatives would likely require starting materials bearing a nitro group at the corresponding position, which is subsequently reduced to an amine in the final steps of the synthesis.

Generalized Experimental Workflow for Benzisothiazole Synthesis

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification cluster_product Final Product start Substituted o-thiocyanatoaniline or related precursor cyclization Cyclization Reaction (e.g., via oxidation or halogenation) start->cyclization Chemical Reagents reduction Reduction of Nitro Group (if applicable) cyclization->reduction Intermediate Product purification Chromatography / Recrystallization reduction->purification Crude Product product Substituted 1,2-Benzisothiazole (e.g., this compound) purification->product Purified Compound

Caption: Generalized workflow for the synthesis of substituted 1,2-benzisothiazoles.

Biological Activity and Therapeutic Potential

The benzisothiazole nucleus is a key component in a variety of biologically active compounds.[2][3][4][5][6] Derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The related compound 1,2-benzisothiazol-3(2H)-one (BIT) is a widely used industrial biocide.[7] The benzisothiazole scaffold is a promising starting point for the development of new antimicrobial agents.

  • Anticancer Activity: Numerous benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[6]

  • Neuroleptic and CNS Activity: Certain benzisothiazole derivatives have been investigated for their effects on the central nervous system, with some compounds showing neuroleptic properties. A patent has been filed for 3-piperidinyl-substituted 1,2-benzisothiazoles for this purpose.[8]

While no specific biological data or signaling pathway information is currently available for this compound or its 3-methoxy derivative, their structural similarity to other active benzisothiazoles suggests that they could be valuable candidates for biological screening programs.

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for assessing the biological activity of novel chemical entities like the ones discussed in this guide.

G cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation compound This compound (or derivative) in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding, antimicrobial MICs) compound->in_vitro Test Compound cell_based Cell-Based Assays (e.g., cytotoxicity, pathway analysis) in_vitro->cell_based Active 'Hits' mechanism Mechanism of Action Studies (e.g., Western blot, transcriptomics) cell_based->mechanism Confirmed Activity in_vivo Animal Models (e.g., efficacy, toxicology) mechanism->in_vivo Characterized Compound

References

Biological Activity of Novel Amino-1,2-Benzisothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While extensive research has been conducted on various substituted 1,2-benzisothiazoles, this technical guide focuses on the biological activities of amino-substituted derivatives. It is important to note that while the primary interest was in 1,2-benzisothiazol-5-amine derivatives, the available literature is more extensive for the broader class of amino-1,2-benzisothiazole derivatives. This guide, therefore, consolidates the existing data on these compounds, with a focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

Amino-1,2-benzisothiazole derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of an amino group, often at the 3-position, has been shown to be a key determinant of their activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected amino-1,2-benzisothiazole derivatives against various microorganisms.

Compound IDSubstituent(s)MicroorganismMIC (µg/mL)Reference
1 3-aminoBacillus subtilis>100[1]
2 3-aminoEscherichia coli>100[1]
3 3-aminoSaccharomyces cerevisiae>100[1]
4 3-acetylaminoBacillus subtilis50[1]
5 3-acetylaminoEscherichia coli100[1]
6 3-acetylaminoSaccharomyces cerevisiae50[1]
Experimental Protocols

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to obtain the desired final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have explored the potential of amino-1,2-benzisothiazole derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents.

Quantitative Data on Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC50 values) of selected amino-1,2-benzisothiazole derivatives against different human cancer cell lines.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
7 2-(4-aminophenyl)Liver (HepG2)Not specified[2]
8 Platinum(II) complex of a benzothiazole aniline derivativeLiver (HepG2)Lower than cisplatin[2]
9 2-amino, various substitutionsNot specifiedNot specified[3]
Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours to allow the formazan crystals to form.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing start Starting Materials (e.g., 2-chlorobenzonitrile) intermediate Intermediate Synthesis (e.g., 2-mercaptobenzonitrile) start->intermediate final_product Final Amino-1,2-benzisothiazole Derivatives intermediate->final_product dilution Compound Dilution Series final_product->dilution culture Microorganism Culture incubation Inoculation and Incubation culture->incubation dilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: General workflow for the synthesis and antimicrobial evaluation of amino-1,2-benzisothiazole derivatives.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_testing Anticancer Activity Assay start Starting Materials synthesis Synthesis of Amino-1,2- benzisothiazole Derivatives start->synthesis treatment Compound Treatment synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc

Caption: Workflow for the synthesis and in vitro anticancer activity screening of amino-1,2-benzisothiazole derivatives.

Conclusion

Amino-1,2-benzisothiazole derivatives represent a promising class of compounds with diverse biological activities, particularly in the antimicrobial and anticancer domains. The available data, although not extensive for the specific 5-amino regioisomer, suggests that the amino group is a key pharmacophore. Further research, including the synthesis of a wider range of derivatives with substitutions on the amino group and the benzisothiazole ring, is warranted to establish clear structure-activity relationships. Detailed mechanistic studies are also needed to elucidate the specific molecular targets and signaling pathways involved in their biological effects. This will be crucial for the rational design and development of novel and more potent therapeutic agents based on the 1,2-benzisothiazole scaffold.

References

Spectroscopic Analysis of 1,2-Benzisothiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Benzisothiazol-5-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.5 - 9.0Singlet-H3
~ 7.8 - 8.2Doublet~ 8.0 - 9.0H7
~ 7.2 - 7.5Doublet of doublets~ 8.0 - 9.0, ~ 2.0 - 3.0H6
~ 7.0 - 7.2Doublet~ 2.0 - 3.0H4
~ 3.5 - 4.5Broad Singlet--NH₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the amine protons (-NH₂) is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 150 - 155C7a
~ 145 - 150C5
~ 130 - 135C3a
~ 125 - 130C3
~ 120 - 125C7
~ 115 - 120C6
~ 110 - 115C4

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpAsymmetric N-H stretch (amine)
3300 - 3400Medium, SharpSymmetric N-H stretch (amine)
3000 - 3100MediumAromatic C-H stretch
1600 - 1650StrongN-H bend (amine)
1550 - 1600Medium to StrongC=C aromatic ring stretch
1450 - 1550Medium to StrongC=C aromatic ring stretch
1250 - 1350StrongAromatic C-N stretch
800 - 900StrongC-H out-of-plane bend
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
150High[M]⁺ (Molecular Ion)
123Medium[M - HCN]⁺
106Medium[M - CS]⁺
79Medium[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) would be suitable.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

SpectroscopicAnalysisWorkflow Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment IR->StructureElucidation IR->PurityAssessment MS->StructureElucidation MS->PurityAssessment SpectroscopicTechniques Relationship of Spectroscopic Techniques to Molecular Properties cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Molecule This compound NuclearSpin Nuclear Spin Environment (H, C nuclei) Molecule->NuclearSpin VibrationalModes Molecular Vibrations (Bond Stretching/Bending) Molecule->VibrationalModes MassToCharge Mass-to-Charge Ratio (Molecular & Fragment Ions) Molecule->MassToCharge NMR NMR NuclearSpin->NMR IR IR VibrationalModes->IR MS MS MassToCharge->MS

The Medicinal Chemistry Potential of 1,2-Benzisothiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While much of the research has focused on modifications at the 3-position, the 5-amino substituted analogue, 1,2-Benzisothiazol-5-amine, presents a unique vector for chemical exploration and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, known applications, and future potential of this compound in drug discovery, with a focus on its utility as a versatile building block for generating compounds with significant biological activity.

Synthesis of the this compound Core

The preparation of the this compound scaffold can be achieved through multi-step synthetic sequences, often starting from readily available precursors. A common strategy involves the construction of a substituted benzothiazole followed by the introduction or modification of the 5-amino group. While specific protocols for the direct synthesis of this compound are not abundantly reported in the literature, general methods for the synthesis of substituted benzothiazoles can be adapted.

One plausible synthetic route, based on established benzothiazole syntheses, is the cyclization of a suitably substituted aniline derivative. For instance, the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in acetic acid can yield a 2-aminobenzothiazole intermediate. Subsequent functional group manipulations can then be employed to install the desired 5-amino moiety.

Key Therapeutic Application: Antitrypanosomal Agents

A significant and well-documented application of the this compound core is in the development of potent agents against Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the parasite Trypanosoma brucei. Research has shown that urea derivatives of 2-aryl-benzothiazol-5-amines exhibit potent in vitro and in vivo activity against this parasite.[1][2]

Urea Derivatives of 2-Aryl-benzothiazol-5-amines

Medicinal chemistry campaigns have identified 2-aryl-benzothiazol-5-amines as a promising scaffold for optimization. The 5-amino group serves as a key handle for the introduction of various side chains, with urea derivatives showing particular promise. These compounds have demonstrated low micromolar to nanomolar activity against T. brucei in whole-cell screening assays.[1][2]

One standout compound, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, emerged from these studies as a lead candidate. This derivative not only displayed potent antitrypanosomal activity but also possessed favorable metabolic stability and brain penetration, crucial properties for treating the late-stage (CNS) phase of HAT. In murine models of both early and late-stage HAT, this compound achieved a 100% cure rate.[1][2]

Table 1: In Vitro Antitrypanosomal Activity of 2-Aryl-benzothiazol-5-urea Derivatives against T. brucei

Compound IDR Group (at C2-aryl)Urea MoietyIC50 (µM)
57 3,4-difluoro(S)-3-fluoro-N-pyrrolidyl0.02
58 4-fluoro(S)-3-fluoro-N-pyrrolidyl0.03
59 4-chloro(S)-3-fluoro-N-pyrrolidyl0.04
60 4-methoxy(S)-3-fluoro-N-pyrrolidyl0.05

Data sourced from "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis".[1][2]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-benzothiazol-5-urea Derivatives:

To a solution of the 2-aryl-benzothiazol-5-amine in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added an equimolar amount of a suitable isocyanate or carbamoyl chloride. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea derivative.

experimental_workflow start Start: 2-Aryl-benzothiazol-5-amine reaction Stir at Room Temperature start->reaction 1. reagents Isocyanate or Carbamoyl Chloride Aprotic Solvent (e.g., DCM) reagents->reaction 2. workup Solvent Removal reaction->workup 3. Monitor by TLC purification Column Chromatography workup->purification 4. product End: Purified 2-Aryl-benzothiazol-5-urea Derivative purification->product 5.

General synthetic workflow for 2-aryl-benzothiazol-5-urea derivatives.

Potential as Kinase Inhibitors

The broader benzothiazole scaffold has been extensively investigated for its potential as kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases. While specific examples of this compound derivatives as potent kinase inhibitors are not yet prevalent in the literature, the structural features of this core suggest its suitability for this application. The 5-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, derivatization of this amino group can introduce various functionalities to occupy adjacent hydrophobic pockets, a common strategy in kinase inhibitor design.

kinase_inhibition_concept scaffold This compound Core hinge_interaction 5-Amino group as H-bond donor (interacts with kinase hinge region) scaffold->hinge_interaction derivatization Functionalization of 5-amino group (Amides, Ureas, Sulfonamides) scaffold->derivatization kinase_inhibition Potent and Selective Kinase Inhibition hinge_interaction->kinase_inhibition hydrophobic_pocket Introduced functionalities occupy hydrophobic pockets derivatization->hydrophobic_pocket hydrophobic_pocket->kinase_inhibition

Conceptual design of this compound-based kinase inhibitors.

Potential as Antipsychotic Agents

Derivatives of 3-(piperazinyl)-1,2-benzisothiazole have been successfully developed as atypical antipsychotic agents.[3][4][5] These compounds typically act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors. While the focus has been on the 3-substituted isomers, the this compound scaffold could potentially be explored for similar applications. The 5-amino group could be functionalized to introduce a piperazine moiety or other pharmacophores known to interact with these G-protein coupled receptors. The different substitution pattern could lead to novel selectivity profiles and improved side-effect profiles compared to existing drugs.

Future Directions and Conclusion

This compound represents a relatively underexplored yet highly promising scaffold in medicinal chemistry. The successful development of its urea derivatives as potent antitrypanosomal agents highlights the potential of this core. The 5-amino group provides a versatile handle for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, each with the potential for unique biological activities.

Future research in this area should focus on:

  • Expansion of Therapeutic Targets: Systematic screening of this compound derivative libraries against a broader range of biological targets, particularly kinases and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to understand the impact of substitutions at the 5-amino group and the 2-position of the benzisothiazole ring on biological activity and pharmacokinetic properties.

  • Computational Modeling: Utilization of computational tools to guide the design of novel derivatives with improved potency and selectivity for specific targets.

References

1,2-Benzisothiazol-5-amine Derivatives as Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial potential of 1,2-benzisothiazole derivatives, with a specific focus on the available data and methodologies relevant to 1,2-benzisothiazol-5-amine analogs. While dedicated research on the antimicrobial properties of a broad series of this compound derivatives is limited in publicly available literature, this document synthesizes the existing knowledge on the broader 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one scaffolds to inform future research and development in this area. The chemical compound this compound is a known entity, registered under CAS number 53473-85-1[1].

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred significant interest in the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2-benzisothiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi. This guide delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of these compounds, providing a foundational resource for researchers in the field.

Data Presentation: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives against representative microbial strains. This data is compiled from multiple studies and is intended to provide a comparative overview of the antimicrobial potency of this class of compounds.

Table 1: Antibacterial Activity of 1,2-Benzisothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N-alkanoic/arylalkanoic/aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one
Compound 4-12Good activity-Inactive-[2]
Compound 13-26Good activity-Inactive-[2]
Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole
Compound 7Good activityGood activity--[3]
Compound 8Good activityGood activity--[3]
N-(1,2-benzisothiazol-3-yl)amidines
Propenyl derivative 725---[4]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters
Compounds 2a,b-6a,b1.25 - 10---[5]

Table 2: Antifungal Activity of 1,2-Benzisothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida spp.DermatophytesMadurella mycetomatisReference
N-alkanoic/arylalkanoic/aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one
Compound 12-23SusceptibleSusceptible-[2]
Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole
Benzenesulfonylurea derivative 9-Marked activityMarked activity[3]
N-(1,2-benzisothiazol-3-yl)amidines
Propenyl derivative 73 - 1225-[4]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters
Compounds 2a,b-6a,b-0.7 - 12-[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. The following are standard protocols for key experiments in the assessment of 1,2-benzisothiazole derivatives.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • Test compound stock solution (typically in DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

    • Negative control (broth and DMSO)

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • Sterile cotton swabs

    • Sterile cork borer

    • Test compound solution

    • Positive control antibiotic solution

    • Solvent control (e.g., DMSO)

  • Procedure:

    • Inoculate the entire surface of an MHA plate with a standardized microbial suspension using a sterile swab.

    • Allow the plate to dry for a few minutes.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control to separate wells.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of 1,2-benzisothiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this compound derivatives are yet to be elucidated, studies on related compounds suggest several potential targets.

One proposed mechanism involves the reaction of the isothiazolone ring with thiol-containing proteins, leading to the disruption of their function. This can affect a multitude of cellular pathways, including energy metabolism and cell wall synthesis.

Below is a generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Antimicrobial Susceptibility Testing (MIC, Zone of Inhibition) B Cell Membrane Integrity Assays (e.g., PI Staining) A->B C Macromolecule Synthesis Inhibition (DNA, RNA, Protein, Peptidoglycan) A->C D Enzyme Inhibition Assays (e.g., DNA Gyrase, DHFR) A->D E Reactive Oxygen Species (ROS) Generation A->E F Affinity Chromatography B->F G Genomic and Proteomic Approaches B->G C->F C->G D->F D->G E->F E->G

Workflow for Investigating Antimicrobial Mechanism of Action.

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1,2-benzisothiazole derivatives is significantly influenced by the nature and position of substituents on the benzisothiazole ring.

  • Substitution at the N-position of 1,2-benzisothiazolin-3-one: The introduction of various alkanoic, arylalkanoic, and aryloxyalkanoic acid moieties at the N-position has been shown to enhance activity against Gram-positive bacteria.[2]

  • Substitution on the Benzene Ring: The presence of different functional groups on the aromatic ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target. For instance, in some series of sulfonamide derivatives, substitution at the 5-position has been noted.[3]

  • Amidine Derivatives: N-(1,2-benzisothiazol-3-yl)amidines, particularly those with unsaturated alkyl chains, have demonstrated potent activity against both bacteria and fungi.[4]

The following diagram illustrates the key positions on the 1,2-benzisothiazole scaffold where modifications can influence antimicrobial activity.

Key Positions for Derivatization on the 1,2-Benzisothiazole Scaffold.

Conclusion and Future Directions

The 1,2-benzisothiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents. The existing body of research on various derivatives has demonstrated their potential against a range of clinically relevant pathogens. While there is a clear need for more focused studies on the synthesis and antimicrobial evaluation of this compound derivatives, the methodologies and structure-activity relationships outlined in this guide provide a solid foundation for such endeavors. Future research should aim to synthesize and screen a library of this compound analogs to establish their antimicrobial spectrum and potency. Subsequent studies should then focus on elucidating their mechanism of action and optimizing their pharmacological properties for potential therapeutic applications.

References

The Untapped Potential of 1,2-Benzisothiazol-5-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active agents. While various derivatives have been extensively studied, the 1,2-benzisothiazol-5-amine core represents a relatively unexplored area with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of 1,2-benzisothiazole analogs, with a particular focus on the strategic importance of amino-substituted derivatives. This document aims to serve as a foundational resource, offering detailed experimental protocols, summarizing key biological data from related compounds, and proposing potential signaling pathways to stimulate and guide future research in this promising field.

Introduction to the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole ring system, a fusion of a benzene and an isothiazole ring, has garnered considerable attention in drug discovery due to its versatile biological activities.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][4] The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse molecular interactions with various biological targets, making it an attractive starting point for the design of new therapeutic agents.[5]

Synthesis of the 1,2-Benzisothiazole Core

The construction of the 1,2-benzisothiazole nucleus can be achieved through several synthetic routes. A common strategy involves the cyclization of 2-mercaptobenzamide derivatives. For instance, copper-catalyzed intramolecular N-S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to 1,2-benzisothiazol-3(2H)-ones.[6]

To access the 5-amino-1,2-benzisothiazole core, a plausible synthetic strategy would involve the cyclization of a 2-mercapto-5-nitrobenzamide precursor, followed by the reduction of the nitro group to an amine. This approach allows for the introduction of the key amino functionality at the desired position for further derivatization.

Below is a generalized workflow for the synthesis of the 1,2-benzisothiazole core, which can be adapted for the preparation of 5-amino derivatives.

cluster_start Starting Material Preparation cluster_cyclization Core Synthesis cluster_final Final Product Formation Starting_Material 2-Halobenzonitrile or 2-Halobenzamide Nitro_Introduction Nitration Starting_Material->Nitro_Introduction e.g., HNO₃/H₂SO₄ Thiol_Substitution Thiolation Nitro_Introduction->Thiol_Substitution e.g., NaSH Nitro_Derivative 2-Mercapto-5-nitrobenzonitrile or 2-Mercapto-5-nitrobenzamide Thiol_Substitution->Nitro_Derivative Cyclization Oxidative Cyclization Nitro_Derivative->Cyclization e.g., Cu catalyst, O₂ Nitro_Core 5-Nitro-1,2-benzisothiazole Derivative Cyclization->Nitro_Core Reduction Nitro Group Reduction Nitro_Core->Reduction e.g., SnCl₂/HCl or H₂/Pd-C Final_Product This compound Reduction->Final_Product

Caption: General synthetic workflow for this compound.

Biological Activities of Amino-Substituted Benzisothiazole Analogs

While data on this compound analogs is limited, studies on other amino-substituted benzisothiazoles and related benzothiazoles provide valuable insights into their potential therapeutic applications. For instance, 2-aminobenzothiazole derivatives have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been reported to possess potent anticancer properties.[4] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The data in the table below summarizes the in vitro cytotoxic activity of some representative amino-substituted benzothiazole analogs against various cancer cell lines.

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 2-Amino-6-cyanobenzothiazoleVariousVaries[4]
2 N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamidesVariousVaries[4]
3 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazoleVariousVaries
4 Benzo[d]thiazol-2-amine derivativeHER-positive lines-[7]
Antimicrobial Activity

Amino-substituted benzothiazoles have also shown promising activity against a range of microbial pathogens.[2] The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria and fungi.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 8-[(6-substituted-1,3-benzothiazol-2-yl) aminomethyl] substituted hydroxy coumarinsS. aureus, E. coliModerate activity[2]
6 5,6-disubstituted-2-(substituted phenyl carboxamido) benzothiazolesM. tuberculosisVaries[2]

Potential Signaling Pathways

Based on the biological activities of related compounds, this compound analogs could potentially modulate several key signaling pathways implicated in disease. For example, their structural similarity to known kinase inhibitors suggests they could target protein kinases involved in cancer cell signaling. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these analogs.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Analog This compound Analog Analog->RTK Analog->PI3K Analog->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key building blocks and representative analogs, adapted from the literature on benzothiazole synthesis.

General Procedure for the Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or acyl chlorides.[8][9]

Protocol 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes [8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

General Procedure for N-Acylation of Aminobenzothiazoles

The amino group of aminobenzothiazoles can be readily acylated to introduce a variety of substituents.

Protocol 2: N-Acylation of 2-Aminobenzothiazole [10]

  • Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF) containing a base (e.g., triethylamine or NaHCO₃), add the acyl chloride (1.1 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-acylated benzothiazole.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct research on this specific core is nascent, the extensive literature on related amino-substituted benzisothiazoles provides a strong foundation for future exploration. The synthetic methodologies and biological data presented in this guide are intended to equip researchers with the necessary tools and insights to embark on the design, synthesis, and evaluation of novel this compound analogs. Future efforts should focus on the systematic synthesis of a diverse library of these compounds, followed by comprehensive screening against a panel of biological targets, particularly protein kinases and microbial enzymes. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

Theoretical and computational studies of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 1,2-Benzisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide also incorporates findings from closely related 1,2-benzisothiazole derivatives to provide a broader context and predictive insights. The document covers the synthesis, spectroscopic analysis, quantum chemical calculations, and potential drug development applications of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of the molecular structure and a typical computational workflow are included to facilitate understanding.

Introduction to 1,2-Benzisothiazoles

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities.[1] Derivatives of 1,2-benzisothiazole have demonstrated a wide range of biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The presence of the fused benzene and isothiazole rings provides a rigid framework that can be strategically functionalized to modulate its physicochemical properties and biological targets. This compound, in particular, presents an interesting subject for theoretical and computational analysis due to the presence of the amino group, which can significantly influence its electronic properties and potential as a hydrogen bond donor in biological interactions.

Synthesis of 1,2-Benzisothiazole Derivatives

The synthesis of the 1,2-benzisothiazole core can be achieved through various synthetic routes. A common strategy involves the formation of the S-N bond as the final step in the ring-closure reaction.[4]

General Experimental Protocol for Synthesis

A prevalent method for the synthesis of 1,2-benzisothiazole derivatives involves the cyclization of 2-mercaptobenzamides. In a typical procedure, a substituted 2-mercaptobenzamide is subjected to oxidative cyclization. For instance, a copper(I)-catalyzed intramolecular N-S bond formation under an oxygen atmosphere can yield various benzo[d]isothiazol-3(2H)-ones in excellent yields.[5] Another approach involves an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides.[5]

Example Protocol (Hypothetical for this compound):

  • Starting Material: 2-mercapto-5-aminobenzamide.

  • Reaction Conditions: The starting material would be dissolved in a suitable solvent, and a copper(I) catalyst, such as CuI, would be added in the presence of a base. The reaction mixture would be stirred under an oxygen atmosphere at a specified temperature until completion.

  • Work-up and Purification: The reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system with an amino group at the 5th position. The basic physicochemical properties, as computed by PubChem, are summarized below.

PropertyValueReference
Molecular FormulaC₇H₆N₂S[6]
Molecular Weight150.20 g/mol [6]
XLogP31.6[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count0[6]
Exact Mass150.02516937 Da[6]
Monoisotopic Mass150.02516937 Da[6]
Topological Polar Surface Area67.2 Ų[6]
Heavy Atom Count10[6]

Theoretical and Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations.

Computational Methodology

A typical computational study of a 1,2-benzisothiazole derivative would involve the following steps:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a DFT method, for example, B3LYP with a suitable basis set like 6-311++G(d,p).

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

  • Spectroscopic Simulation: NMR (¹H and ¹³C) chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

G Computational Analysis Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq nmr_sim NMR Simulation (GIAO) geom_opt->nmr_sim fmo FMO Analysis (HOMO-LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep opt_geom Optimized Geometry geom_opt->opt_geom ir_raman IR & Raman Spectra vib_freq->ir_raman nmr_shifts ¹H & ¹³C NMR Shifts nmr_sim->nmr_shifts reactivity Reactivity Descriptors fmo->reactivity charge_dist Charge Distribution mep->charge_dist G Molecular Structure of this compound a

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Benzisothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure found in a wide range of biologically active compounds. Derivatives of this core exhibit diverse pharmacological properties, including antibacterial, antifungal, antipsychotic, and anti-inflammatory activities. Specifically, 1,2-Benzisothiazol-5-amine and its derivatives serve as crucial intermediates and target molecules in medicinal chemistry and drug discovery programs. Their unique structural features allow for versatile chemical modifications to modulate biological activity and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of the 1,2-benzisothiazol-3(2H)-one backbone, its subsequent conversion to this compound, and further derivatization.

General Synthetic Strategies

The synthesis of the 1,2-benzisothiazole core can be achieved through several strategic approaches. The formation of the S-N bond is often the key ring-closing step. Common methods include:

  • Intramolecular Cyclization of 2-Mercaptobenzamides: This is a frequent and effective method involving the oxidation of 2-mercaptobenzamides to form the N-S bond. Various catalytic systems, including copper(I) and cobalt, can be employed under an oxygen atmosphere.[1][2]

  • From 2-(Alkylthio)benzonitriles: These intermediates can be treated with a halogenating agent in the presence of water to yield the 1,2-benzisothiazol-3(2H)-one structure.[3]

  • Starting from 2-Halobenzonitriles: Reaction with a thiol source can generate a 2-(alkylthio)benzonitrile intermediate, which is then cyclized.[3]

  • From 2,2'-Dithiodibenzoic Acid: This traditional route involves the formation of a dichloride, followed by amination and cyclization to yield the 1,2-benzisothiazol-3(2H)-one core.[4]

The introduction of the 5-amino group is typically accomplished via a two-step process involving the nitration of the benzisothiazole ring, followed by the chemical reduction of the resulting nitro group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from the formation of the core heterocyclic structure.

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide

This protocol details the synthesis of the key intermediate, 1,2-benzisothiazol-3(2H)-one, via an oxidative intramolecular S-N bond formation.

Materials:

  • 2-Mercaptobenzamide

  • Manganese(III) acetate or similar oxidant

  • Ethylenediamine or other suitable base/ligand

  • Ethanol

  • Pressurized reaction vessel

Procedure:

  • To a 250 mL pressurized reactor, add 2-mercaptobenzamide (e.g., 15.28 g of a mixture containing 2-mercaptobenzamide).

  • Add the catalyst, such as manganese triacetate (e.g., 0.42 g), and a base/ligand like triethanolamine (e.g., 0.60 g).

  • Add 160 mL of ethanol as the solvent.

  • Seal the reactor and begin stirring. Heat the mixture to 120°C.

  • Introduce oxygen into the reactor to maintain a pressure of approximately 0.2 MPa.

  • Allow the reaction to proceed for 10 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Remove the solvent (ethanol) via rotary evaporation.

  • To the residue, add 100 mL of water and stir for 20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Dry the filter cake to obtain the 1,2-benzisothiazol-3(2H)-one product.[5]

Protocol 2: Synthesis of 5-Nitro-1,2-benzisothiazol-3(2H)-one via Electrophilic Nitration

This protocol describes the nitration of the 1,2-benzisothiazol-3(2H)-one core at the C-5 position.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Reaction tube or round-bottom flask

Procedure:

  • In a reaction vessel, dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in concentrated sulfuric acid at 0°C using an ice bath.

  • In a separate, cooled vial, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the solution of the benzisothiazolone, maintaining the temperature at or below 5-10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • A precipitate of 5-nitro-1,2-benzisothiazol-3(2H)-one will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of 5-Amino-1,2-benzisothiazol-3(2H)-one via Reduction

This protocol details the reduction of the 5-nitro group to the desired 5-amino functionality.

Materials:

  • 5-Nitro-1,2-benzisothiazol-3(2H)-one

  • Tin(II) chloride (SnCl₂·2H₂O) or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 5-nitro-1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents), portion-wise to the suspension while stirring.

  • Heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the remaining acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The product, 5-amino-1,2-benzisothiazol-3(2H)-one, will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 4: Derivatization of 5-Amino-1,2-benzisothiazol-3(2H)-one (General Acylation)

The 5-amino group can be readily acylated to produce a variety of amide derivatives.

Materials:

  • 5-Amino-1,2-benzisothiazol-3(2H)-one

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • A suitable base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 5-amino-1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 1,2-benzisothiazol-3(2H)-one. Yields and conditions can vary based on the specific substrate and scale.

Starting MaterialCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
2-MercaptobenzamideMn(OH)₃, Triethanolamine, O₂Ethanol120109098[5]
2-(Methylthio)benzaldehydeHydroxylamine, then SO₂Cl₂Monochlorobenzene40-50-89-[3]
2-BromobenzamideKSCN, CuCl, DABCOWater12012up to 94-[6]

Note: Data is compiled from various literature sources and represents examples. Actual results may vary.

Mandatory Visualization

Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization 2-Mercaptobenzamide 2-Mercaptobenzamide BIT_Core 1,2-Benzisothiazol-3(2H)-one 2-Mercaptobenzamide->BIT_Core Oxidative Cyclization Nitro_BIT 5-Nitro-1,2-benzisothiazol-3(2H)-one BIT_Core->Nitro_BIT Nitration (HNO3, H2SO4) Amino_BIT 5-Amino-1,2-benzisothiazol-3(2H)-one Nitro_BIT->Amino_BIT Reduction (SnCl2, HCl) Derivative N-Acyl-5-amino-1,2- benzisothiazol-3(2H)-one Amino_BIT->Derivative Acylation (RCOCl)

Caption: General synthetic route to this compound derivatives.

Experimental Workflow for Synthesis and Purification

G start Start: Reagents & Solvent reaction Reaction: - Heat - Stir - Monitor (TLC) start->reaction workup Aqueous Workup: - Pour onto ice - Neutralize reaction->workup filtration Filtration: - Collect solid - Wash with H2O workup->filtration drying Drying: - Air or oven dry filtration->drying purification Purification: (Optional) - Recrystallization - Chromatography drying->purification analysis Analysis: - Yield - Melting Point - NMR, MS purification->analysis end Final Product analysis->end

Caption: Standard experimental workflow for synthesis and purification.

Conceptual Signaling Pathways

1,2-Benzisothiazole derivatives have been investigated for various therapeutic applications, notably as antipsychotic and antibacterial agents. The diagrams below illustrate conceptual mechanisms of action.

G cluster_0 Antipsychotic Mechanism (Hypothetical) drug Benzisothiazole Derivative d2 Dopamine D2 Receptor drug->d2 Antagonist ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonist signal Downstream Signaling Cascades d2->signal ht2a->signal effect Modulation of Neurotransmission (Reduced Psychosis) signal->effect G cluster_1 Antibacterial Mechanism (Hypothetical) drug Benzisothiazole Derivative target Bacterial Target (e.g., DNA Gyrase, Cell Membrane) drug->target Inhibition process Essential Bacterial Process (e.g., DNA Replication, Cell Wall Synthesis) target->process effect Inhibition of Growth (Bacteriostatic/ Bactericidal Effect) process->effect Disruption

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of N-aryl 1,2-benzisothiazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield a specific, detailed experimental protocol for the copper-catalyzed synthesis of N-aryl 1,2-benzisothiazol-5-amines. However, the copper-catalyzed N-arylation of structurally similar heteroaromatic amines is a well-established transformation. The following application notes and protocols are based on a representative procedure for the N-arylation of 2-aminobenzothiazoles, a closely related substrate class. Researchers should consider these protocols as a starting point for the development of a specific method for N-aryl 1,2-benzisothiazol-5-amines, and optimization of reaction conditions may be necessary.

Introduction

N-aryl 1,2-benzisothiazol-5-amines are an important class of compounds in medicinal chemistry and drug development due to their diverse biological activities. The copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, represents a powerful and versatile method for the synthesis of these target molecules. This reaction involves the formation of a carbon-nitrogen bond between the 5-amino group of the 1,2-benzisothiazole core and an aryl group, typically from an aryl halide or arylboronic acid. Copper catalysis is often preferred due to its lower cost and unique reactivity compared to other transition metals like palladium.

Reaction Principle

The copper-catalyzed N-arylation of 1,2-benzisothiazol-5-amine with an arylating agent (e.g., arylboronic acid) generally proceeds through a catalytic cycle involving a copper(I)/copper(III) or copper(II) intermediate. The key steps typically include the coordination of the amine and the arylating agent to the copper center, followed by transmetalation (in the case of arylboronic acids) or oxidative addition (for aryl halides), and finally, reductive elimination to furnish the N-arylated product and regenerate the active copper catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance.

Experimental Protocols

The following is a detailed protocol adapted from the copper-catalyzed N-arylation of 2-aminobenzothiazoles with arylboronic acids. This method is expected to be a good starting point for the synthesis of N-aryl 1,2-benzisothiazol-5-amines.

General Procedure for the Copper-Catalyzed N-Arylation of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN, anhydrous)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), copper(II) acetate monohydrate (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl this compound.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed N-arylation of 2-aminobenzothiazole with various arylboronic acids. These results can serve as a benchmark when applying this methodology to this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-phenyl-2-aminobenzothiazole85
24-Methylphenylboronic acidN-(4-methylphenyl)-2-aminobenzothiazole82
34-Methoxyphenylboronic acidN-(4-methoxyphenyl)-2-aminobenzothiazole78
44-Fluorophenylboronic acidN-(4-fluorophenyl)-2-aminobenzothiazole92
54-Chlorophenylboronic acidN-(4-chlorophenyl)-2-aminobenzothiazole90
64-Bromophenylboronic acidN-(4-bromophenyl)-2-aminobenzothiazole88
73-Nitrophenylboronic acidN-(3-nitrophenyl)-2-aminobenzothiazole75
82-Methylphenylboronic acidN-(2-methylphenyl)-2-aminobenzothiazole65

Visualizations

Reaction Mechanism

ReactionMechanism General Catalytic Cycle for Copper-Catalyzed N-Arylation Cu_I Cu(I) Catalyst Cu_Amine_Complex Cu(I)-Amine Complex Cu_I->Cu_Amine_Complex Coordination Amine This compound Amine->Cu_Amine_Complex Aryl_Source Arylboronic Acid Cu_III_Intermediate Cu(III) Intermediate Aryl_Source->Cu_III_Intermediate Base Base Base->Cu_Amine_Complex Product N-Aryl-1,2-benzisothiazol-5-amine Waste Byproducts Cu_Amine_Complex->Cu_III_Intermediate Transmetalation Cu_III_Intermediate->Cu_I Regeneration Cu_III_Intermediate->Product Reductive Elimination

Caption: General catalytic cycle for copper-catalyzed N-arylation.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow Start Start Reagents Combine Reactants: This compound, Arylboronic Acid, Cu(OAc)2·H2O, 1,10-Phenanthroline, Cs2CO3 Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Acetonitrile Inert_Atmosphere->Solvent_Addition Reaction Stir at Room Temperature (24-48h) Solvent_Addition->Reaction Workup Aqueous Workup: Water Quench, Ethyl Acetate Extraction, Brine Wash Reaction->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product Obtain Pure Product Purification->Product

Caption: A typical experimental workflow for the synthesis.

Logical Relationships of Reaction Components

LogicalRelationships Logical Relationships of Reaction Components cluster_substrates cluster_catalytic cluster_conditions cluster_product Substrates Substrates Product_Formation Product Formation Substrates->Product_Formation are converted to Catalytic_System Catalytic System Catalytic_System->Product_Formation facilitates Reaction_Conditions Reaction Conditions Reaction_Conditions->Product_Formation enables Amine This compound Amine->Substrates Aryl_Source Arylboronic Acid Aryl_Source->Substrates Copper_Source Cu(OAc)2·H2O Copper_Source->Catalytic_System Ligand 1,10-Phenanthroline Ligand->Catalytic_System Base Cs2CO3 Base->Catalytic_System Solvent Acetonitrile Solvent->Reaction_Conditions Temperature Room Temperature Temperature->Reaction_Conditions Atmosphere Inert Atmosphere Atmosphere->Reaction_Conditions Target_Molecule N-Aryl-1,2-benzisothiazol-5-amine Target_Molecule->Product_Formation

Caption: Key components and their roles in the synthesis.

Application Notes and Protocols for the Functionalization of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical functionalization of 1,2-Benzisothiazol-5-amine. The protocols outlined below are essential for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. The benzisothiazole scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The amine group at the 5-position serves as a versatile handle for various chemical modifications.

N-Acylation of this compound

Application Note: N-acylation is a fundamental transformation that introduces an acyl group onto the amine, forming an amide bond. This modification is widely used to synthesize biologically active molecules and to protect the amino group during multi-step syntheses[2][3]. The resulting amides are common motifs in pharmaceuticals[2]. The reactivity of the amine can be influenced by the electron-withdrawing nature of the benzisothiazole ring system[4].

Experimental Protocol: Acylation using Acyl Chlorides

This protocol describes a general and highly efficient method for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the HCl generated during the reaction[4].

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel[4].

Quantitative Data for N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideDIPEACH₂Cl₂394[5]
Acetyl chloridePotter's ClaySolvent-free0.1-0.669-97[6]
Carboxylic Acid + TBTU----[7]

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

experimental_workflow_acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound in Anhydrous DCM reaction 1. Cool to 0°C 2. Add Base 3. Add Acyl Chloride 4. Stir at RT (4-12h) start_amine->reaction start_acyl Acyl Chloride start_acyl->reaction start_base Triethylamine start_base->reaction workup 1. Quench with H₂O 2. Aqueous Wash (NaHCO₃, Brine) 3. Dry (Na₂SO₄) reaction->workup TLC Monitoring purification Purification (Recrystallization or Chromatography) workup->purification product N-Acylated Product purification->product signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Functionalized This compound Derivative inhibitor->mek Inhibition

References

Application Notes and Protocols for 1,2-Benzisothiazol-5-amine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad and potent pharmacological activities. Its unique structural features allow for diverse substitutions, leading to a wide array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Specifically, the introduction of an amine group at the 5-position, yielding 1,2-benzisothiazol-5-amine, provides a key building block for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in drug design, focusing on its application in the development of anticancer, antimicrobial, and enzyme-inhibiting compounds.

Application Notes

The 1,2-benzisothiazole core, particularly when functionalized with a 5-amino group, serves as a versatile template for interacting with various biological targets. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Anticancer Applications

Derivatives of the 1,2-benzisothiazole scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration. The 5-amino group can be acylated, alkylated, or used to form sulfonamides and ureas, leading to compounds with potent inhibitory activity against various kinases and other cancer-related enzymes.

Key Signaling Pathways:

  • MAPK Pathway: Some benzisothiazole derivatives have been shown to inhibit key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as RAF and Ras.[1] These kinases are crucial for cell proliferation and survival, and their inhibition can lead to apoptosis of cancer cells.

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Benzisothiazolone derivatives have been shown to inhibit NF-κB, leading to cytotoxicity in cancer cells like Hodgkin's lymphoma.[2]

Antimicrobial Applications

The 1,2-benzisothiazole scaffold is a component of various compounds with broad-spectrum antimicrobial activity against both bacteria and fungi. The 5-amino functional group can be modified to enhance the potency and spectrum of these agents.

Mechanisms of Action:

  • Enzyme Inhibition: Benzothiazole derivatives can act as inhibitors of essential microbial enzymes. For instance, some analogs have been shown to target dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3]

  • Disruption of Cell Integrity: While the exact mechanisms are varied, it is believed that some derivatives may disrupt microbial cell membranes or interfere with other vital cellular processes.

Enzyme Inhibition

Beyond cancer and microbial targets, 1,2-benzisothiazole derivatives have been explored as inhibitors of other important enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives of 1,2-benzisothiazole have been synthesized and evaluated as inhibitors of carbonic anhydrases, which are involved in various physiological processes. Some of these compounds have shown potent and isoform-selective inhibition.[4][5]

  • Kinase Inhibition: The scaffold is a common feature in many kinase inhibitors. By designing appropriate substitutions on the this compound core, it is possible to target specific kinases involved in various diseases.

Quantitative Data Summary

The following tables summarize the biological activities of various 1,2-benzisothiazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,2-Benzisothiazole Derivatives

Compound ClassTarget Cell LineActivityValueReference
Benzisothiazole DerivativeMDA-MB 231 (Breast Cancer)% Inhibition (at 10µM)Significant[1]
Benzisothiazolone DerivativesHodgkin's Lymphoma (L428)IC503.3 µg/mL[2]
Benzothiazole Aniline DerivativesLiver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsIC50Better than cisplatin for some derivatives[6]
Bis(benzimidazoles), Bis(benzoxazoles), and BenzothiazolesA-549, BFTC-905, RD, MES-SA, HeLaIC50Potent activity for some derivatives[7]

Table 2: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

Compound ClassTarget MicroorganismActivityValueReference
N-(1,2-benzisothiazol-3-yl)amidinesGram-positive bacteria, YeastsMIC3-25 µg/mL[3]
Benzothiazole AnalogsS. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosaMIC3.12 µg/mL (for compound 3e)[8]
Amino-benzothiazole Schiff base analoguesE. coli, P. aeruginosaMIC15.62 µg/mL[9]
Benzothiazole-thiophene derivativesS. aureusMIC6.25 µg/mL[9]

Table 3: Enzyme Inhibition by 1,2-Benzisothiazole Derivatives

Compound ClassTarget EnzymeActivityValueReference
Benzisothiazole DerivativeRAF KinaseKi57.66 nM[1]
Benzisothiazole DerivativeRas ProteinKi238.96 nM[1]
Benzisothiazole DerivativeNF-κBKi1.48 µM[1]
Benzo[d]thiazole-5- and 6-sulfonamidesCarbonic Anhydrase IKi84.1 - 2327 nM[4]
Benzo[d]thiazole-5- and 6-sulfonamidesCarbonic Anhydrase IIKiSubnanomolar to low nanomolar[4]
Benzo[d]thiazole-5- and 6-sulfonamidesCarbonic Anhydrase VIIKiLow nanomolar[4]
Benzo[d]thiazole-5- and 6-sulfonamidesCarbonic Anhydrase IXKiSubnanomolar to low nanomolar[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDCI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • For acylation with acyl chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • For acylation with carboxylic acid: Add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • DMSO (for dissolving compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[1]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized this compound derivatives

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96- or 384-well plates

  • Plate reader compatible with the detection method

Procedure:

  • In a multi-well plate, add the kinase assay buffer, the purified kinase, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives

  • DMSO

  • 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug design.

G cluster_synthesis General Synthetic Workflow cluster_screening Biological Screening Scaffold This compound Functionalization Acylation / Alkylation / Sulfonylation Scaffold->Functionalization Reagents & Conditions Derivatives Library of Derivatives Functionalization->Derivatives In_vitro_assays In vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Derivatives->In_vitro_assays Hit_compounds Hit Compounds In_vitro_assays->Hit_compounds Lead_optimization Lead Optimization (SAR) Hit_compounds->Lead_optimization Candidate Drug Candidate Lead_optimization->Candidate G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,2-Benzisothiazole Derivative Inhibitor->Ras Inhibitor->Raf G cluster_workflow Experimental Workflow for Anticancer Activity Synthesis Synthesis of Derivatives Compound_Treatment Compound Treatment Synthesis->Compound_Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50) MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Data_Analysis->Mechanism_Study

References

Microwave-Assisted Synthesis of 1,2-Benzisothiazol-5-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 1,2-benzisothiazol-5-amine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined herein leverage the efficiency and rapidity of microwave irradiation to accelerate the synthesis of these valuable scaffolds.

Application Notes

1,2-Benzisothiazole derivatives are recognized for their diverse pharmacological activities, including potent antimicrobial and anticancer properties. The introduction of an amine group at the 5-position of the benzisothiazole ring system offers a key site for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields.[1] The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer side products, simplifying purification processes.

The protocols described below are designed to be adaptable for the synthesis of a variety of N-substituted this compound derivatives. These compounds are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. Several studies have highlighted the potential of benzothiazole derivatives to inhibit this critical cell survival pathway.[2][3]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of N-Aryl-1,2-Benzisothiazol-5-amine Derivatives

This protocol is based on the principles of microwave-assisted nucleophilic aromatic substitution or cross-coupling reactions.

Materials:

  • 5-Halo-1,2-benzisothiazole (e.g., 5-bromo-1,2-benzisothiazole)

  • Aryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 5-halo-1,2-benzisothiazole (1.0 mmol), the desired aryl amine (1.2 mmol), palladium catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.0 mmol).

  • Add anhydrous solvent (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-1,2-benzisothiazol-5-amine derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of related benzothiazole derivatives, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

EntryReactant 1Reactant 2SolventPower (W)Time (min)Yield (%)Reference
12-Amino-6-substituted benzothiazoleBenzaldehydeAnhydrous Ethanol1601-1.5High[1]
22-Benzylidenoimino-6-substituted benzothiazoleAmmonium thiocyanate1,4-Dioxane1601.5-2High[1]
3Substituted acetophenoneThioureaSolvent-free32010-15High[4]

Table 2: Comparison of Conventional vs. Microwave Synthesis of 2-Aminothiazole Derivatives

CompoundConventional Method (Yield %)Microwave Method (Yield %)Reference
3a7285[4]
3b6882[4]
3c7588[4]
3d6580[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.

G A Reactant Mixing (5-Halo-1,2-benzisothiazole, Amine, Catalyst, Ligand, Base, Solvent) B Microwave Irradiation (120-150 °C, 15-60 min) A->B Reaction C Work-up (Filtration, Extraction) B->C Cooling & Quenching D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Pure Product

Caption: General workflow for microwave-assisted synthesis.

Proposed Signaling Pathway: PI3K/Akt Inhibition

Several benzothiazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[2][5] The following diagram depicts a simplified overview of this pathway and the potential point of inhibition by this compound derivatives.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for the Quantification of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-5-amine is a heterocyclic aromatic amine of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust and adaptable to various sample matrices.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis and higher concentrations, HPLC-UV is a cost-effective and reliable technique. For trace-level quantification in complex biological matrices, LC-MS/MS offers superior sensitivity and specificity.

Data Presentation: Comparison of Analytical Methods
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Selectivity ModerateHigh
Sensitivity ng/mL rangepg/mL to ng/mL range
Linearity (R²) (Typical) > 0.999> 0.995
Limit of Detection (LOD) (Typical) ~0.5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) (Typical) ~2 ng/mL~0.2 ng/mL
Sample Throughput ModerateHigh
Instrumentation Cost LowerHigher
Primary Application Quantification in bulk drug, formulations, and process monitoring.Bioanalysis (plasma, urine, tissue), impurity profiling.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is suitable for the analysis of the compound in bulk materials and simple formulations.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥98%)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance of this compound)

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C₆-labeled aromatic amine). If not available, a structurally related compound with similar chromatographic and ionization properties can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. LC-MS/MS Conditions

  • Column: C18 or HILIC column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    0.5 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • This compound: Precursor ion [M+H]⁺ (m/z 151.0) → Product ion (to be determined by direct infusion and fragmentation of the standard).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution of the analyte and internal standard.

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x² or 1/x) linear regression for the calibration curve.

  • Calculate the concentration of this compound in the unknown samples from the regression equation.

Mandatory Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Standard Stock & Working Solutions injection Inject Samples and Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Analytical_Method_Validation_Workflow cluster_parameters Validation Parameters start Method Development validation_plan Validation Protocol Definition start->validation_plan specificity Specificity / Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness stability Solution Stability validation_plan->stability documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation stability->documentation

Caption: General workflow for analytical method validation.

Application of 1,2-Benzisothiazol-5-amine in the Synthesis of Kinase Inhibitors: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The development of novel heterocyclic scaffolds as core structures for these inhibitors is a continuous effort in medicinal chemistry. The 1,2-benzisothiazole moiety is a privileged scaffold found in a variety of biologically active compounds. This document provides a detailed application note on the potential use of 1,2-Benzisothiazol-5-amine as a key building block in the synthesis of kinase inhibitors.

Target Kinase: p38α Mitogen-Activated Protein Kinase (MAPK)

p38α MAPK is a member of the serine/threonine kinase family that is activated by cellular stress signals such as cytokines, ultraviolet irradiation, and osmotic shock. Dysregulation of the p38α MAPK signaling pathway is implicated in the pathogenesis of inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. Inhibition of p38α can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38α MAPK Signaling Pathway

p38_pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors GeneExpression Gene Expression (e.g., TNF-α, IL-1β) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor Benzisothiazole-based Urea Inhibitor Inhibitor->p38

p38α MAPK Signaling Pathway and Point of Inhibition.

Synthesis of a Representative Kinase Inhibitor

The synthesis of potent kinase inhibitors often involves the formation of a urea linkage, which can act as a hydrogen bond donor-acceptor motif, interacting with the hinge region of the kinase active site. Here, we outline a representative two-step synthesis of a hypothetical p38α MAPK inhibitor starting from this compound.

Overall Synthetic Scheme

synthesis_workflow Start This compound Step1 Urea Formation Start->Step1 Reagent1 Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) Reagent1->Step1 Intermediate N-(1,2-benzisothiazol-5-yl)-N'-(4-fluorophenyl)urea Step1->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct

Synthetic workflow for a benzisothiazole-based urea inhibitor.

Experimental Protocols

Materials and Methods
  • Starting Material: this compound (CAS 53473-85-1)[1]

  • Reagent: 4-Fluorophenyl isocyanate

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Instrumentation: Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup, rotary evaporator, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol: Synthesis of N-(1,2-benzisothiazol-5-yl)-N'-(4-fluorophenyl)urea
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.50 g (10 mmol) of this compound in 30 mL of anhydrous THF.

  • Reagent Addition: To the stirred solution at room temperature, add 1.37 g (10 mmol) of 4-fluorophenyl isocyanate dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a precipitate will have formed. Filter the solid product and wash with cold THF (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using HPLC, MS, and NMR.

Biological Activity Data (Hypothetical, based on analogous compounds)

The biological activity of the synthesized compound would be evaluated in in vitro kinase assays and cellular assays. The following table summarizes the expected inhibitory activity based on known urea-based p38α MAPK inhibitors.

CompoundTarget KinaseIC50 (nM)Cell-based Assay (TNF-α inhibition, IC50 nM)
N-(1,2-benzisothiazol-5-yl)-N'-(4-fluorophenyl)ureap38α MAPK50150
Reference Inhibitor (e.g., SB203580)p38α MAPK34100

Structure-Activity Relationship (SAR) Insights

Based on extensive research on urea-based kinase inhibitors, the following SAR can be inferred:

  • Benzisothiazole moiety: Acts as a key scaffold that can be further substituted to optimize physicochemical properties and target engagement.

  • Urea linker: Forms critical hydrogen bonds with the hinge region of the kinase.

  • Aryl group (4-fluorophenyl): Occupies a hydrophobic pocket in the active site. Substitution on this ring can modulate potency and selectivity. The fluorine atom can enhance binding affinity through favorable interactions.

Conclusion

This application note provides a representative framework for the utilization of this compound in the synthesis of kinase inhibitors. The outlined protocol for the synthesis of a urea-based inhibitor targeting p38α MAPK is based on robust and well-established chemical transformations. While this specific molecule is presented as a hypothetical example, it serves to illustrate the potential of this compound as a valuable building block for the discovery and development of novel kinase inhibitors. Further exploration and optimization of this scaffold could lead to the identification of potent and selective inhibitors for various kinase targets.

References

Application Notes and Protocols for the Derivatization of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the derivatization of 1,2-Benzisothiazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined herein cover common derivatization strategies at the 5-amino position, including N-acylation, N-sulfonylation, and N-alkylation. These reactions are fundamental for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

The 1,2-benzisothiazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The 5-amino group serves as a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide presents standardized, step-by-step protocols for the synthesis of various this compound derivatives, enabling researchers to systematically investigate their therapeutic potential.

Derivatization Strategies

The primary amino group at the 5-position of 1,2-benzisothiazole readily undergoes several key reactions, providing access to a diverse range of derivatives. The three main derivatization strategies detailed in this document are:

  • N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides to form amide derivatives.

  • N-Sulfonylation: The reaction with sulfonyl chlorides to produce sulfonamide derivatives.

  • N-Alkylation: The introduction of alkyl or aryl groups to the amino nitrogen, typically via reaction with alkyl or aryl halides.

These derivatization approaches allow for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact the biological activity of the parent compound.

Experimental Protocols

Note: While specific protocols for the derivatization of this compound are not abundantly available in the public literature, the following procedures are based on established methods for the derivatization of aromatic amines, including the closely related 2-aminobenzothiazole, and are expected to be applicable. Researchers should optimize these conditions as needed for their specific substrates.

Protocol 1: N-Acylation of this compound with Acetyl Chloride

This protocol describes the synthesis of N-(1,2-Benzisothiazol-5-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(1,2-Benzisothiazol-5-yl)acetamide.

Protocol 2: N-Sulfonylation of this compound with Benzenesulfonyl Chloride

This protocol details the synthesis of N-(1,2-Benzisothiazol-5-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(1,2-Benzisothiazol-5-yl)benzenesulfonamide.

Protocol 3: N-Alkylation of this compound with Benzyl Bromide

This protocol describes the synthesis of N-Benzyl-1,2-benzisothiazol-5-amine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain N-Benzyl-1,2-benzisothiazol-5-amine.

Data Presentation

The following tables summarize quantitative data for representative 1,2-benzisothiazole derivatives, focusing on their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 Phenylpiperazine derivativeHUH-7 (Hepatocellular Carcinoma)5.3[1]
2 Phenylpiperazine derivativeMCF-7 (Breast Cancer)6.1[1]
3 Phenylpiperazine derivativeHCT-116 (Colorectal Carcinoma)7.2[1]
4 Benzothiadiazinyl HydrazinecarboxamideOvarian Cancer Cell LineModerate to Good[2]
5 Benzothiadiazinyl HydrazinecarboxamideLung Cancer Cell LineModerate to Good[2]
6 Anilino[3][4][5]triazolo[1,5-b][3][4][5]thiadiazine 5,5-dioneColon Cancer Cell LineModerate to Good[2]

Table 2: Antimicrobial Activity of N-(1,2-benzisothiazol-3-yl)amidines

Compound IDSubstituent on AmidineGram-positive Bacteria (MIC, µg/mL)Yeasts (MIC, µg/mL)Molds (MIC, µg/mL)Reference
7 Propenyl253-1225[3]

Visualization of Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_evaluation Biological Evaluation start This compound acylation N-Acylation start->acylation Acyl Chloride/ Anhydride, Base sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride, Base alkylation N-Alkylation start->alkylation Alkyl/Aryl Halide, Base amide Amide Derivatives (e.g., N-acyl) acylation->amide sulfonamide Sulfonamide Derivatives (e.g., N-sulfonyl) sulfonylation->sulfonamide amine Substituted Amine Derivatives (e.g., N-alkyl/aryl) alkylation->amine evaluation Anticancer & Antimicrobial Screening amide->evaluation sulfonamide->evaluation amine->evaluation

Caption: General workflow for the derivatization of this compound.

Signaling Pathways and Logical Relationships

The derivatization of this compound is a key step in the drug discovery process, leading to compounds that can modulate various biological pathways. The following diagram illustrates a conceptual relationship between the synthesis of these derivatives and their potential biological targets.

Signaling_Pathway cluster_synthesis Synthetic Chemistry cluster_screening Biological Screening cluster_targets Potential Biological Targets Start This compound Derivatization N-Acylation, N-Sulfonylation, N-Alkylation Start->Derivatization Library Library of Derivatives Derivatization->Library HTS High-Throughput Screening Library->HTS Hit Hit Compounds HTS->Hit Kinases Protein Kinases Hit->Kinases Anticancer DHPS Dihydropteroate Synthase Hit->DHPS Antimicrobial Tubulin Tubulin Polymerization Hit->Tubulin Anticancer

Caption: Conceptual drug discovery pathway for this compound derivatives.

References

Application Note and Protocol: Scale-up Synthesis of 1,2-Benzisothiazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 1,2-Benzisothiazol-5-amine, a key intermediate for the development of pharmacologically active compounds. The described protocol is designed to be robust and scalable, making it suitable for producing the quantities required for preclinical evaluation. This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and visualizations of the experimental workflow and a representative biological signaling pathway to guide researchers in their drug discovery and development efforts.

Introduction

1,2-Benzisothiazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The 5-amino substituted benzisothiazole core, in particular, serves as a crucial building block for the synthesis of novel pharmaceutical candidates. As drug development programs advance, the need for a reliable and scalable synthesis of key intermediates like this compound becomes paramount to support preclinical studies such as toxicology, pharmacokinetics, and efficacy models. This protocol outlines a practical approach for the gram-scale synthesis of this compound, focusing on reaction conditions amenable to scale-up, purification strategies for high-purity material, and analytical characterization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Scale-up Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (by HPLC, %)
1Nitration4-fluoro-3-methylaniline, Nitric acid, Sulfuric acidAcetic Anhydride0 - 5285>98
2Thiolation5-fluoro-2-methyl-4-nitroaniline, Sodium hydrosulfideN,N-Dimethylformamide (DMF)80475>97
3Cyclization2-amino-5-mercapto-4-nitroaniline, N-Chlorosuccinimide (NCS)Dichloromethane (DCM)25 (Room Temp.)1270>99
4Reduction5-Nitro-1,2-benzisothiazole, Iron powder, Ammonium chlorideEthanol/Water80 (Reflux)690>99

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,2-benzisothiazole (Multi-step)

This protocol details the multi-step synthesis of the key intermediate, 5-Nitro-1,2-benzisothiazole, which is subsequently reduced to the target compound.

Step 1: Nitration of 4-fluoro-3-methylaniline

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-3-methylaniline (50 g, 0.4 mol) and acetic anhydride (200 mL).

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (30 mL) and concentrated sulfuric acid (30 mL) dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (1 kg) with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 5-fluoro-2-methyl-4-nitroaniline.

Step 2: Thiolation of 5-fluoro-2-methyl-4-nitroaniline

  • To a 1 L three-necked flask, add 5-fluoro-2-methyl-4-nitroaniline (60 g, 0.32 mol) and N,N-Dimethylformamide (DMF) (300 mL).

  • Add sodium hydrosulfide (NaSH) (36 g, 0.64 mol) portion-wise over 30 minutes, controlling the exothermic reaction.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into 1 L of ice-water.

  • Acidify the mixture with concentrated HCl to pH 2-3.

  • Filter the precipitate, wash with water, and dry to yield 2-amino-5-mercapto-4-nitroaniline.

Step 3: Oxidative Cyclization to 5-Nitro-1,2-benzisothiazole

  • Suspend 2-amino-5-mercapto-4-nitroaniline (50 g, 0.27 mol) in dichloromethane (DCM) (500 mL) in a 1 L flask.

  • Add N-Chlorosuccinimide (NCS) (39.5 g, 0.297 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 5-Nitro-1,2-benzisothiazole.

Protocol 2: Reduction to this compound
  • In a 2 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, suspend 5-Nitro-1,2-benzisothiazole (40 g, 0.22 mol) in a mixture of ethanol (600 mL) and water (150 mL).

  • Add iron powder (62 g, 1.1 mol) and ammonium chloride (12 g, 0.22 mol).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with hot ethanol (3 x 100 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add water (500 mL) to the residue and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification_analysis Purification and Analysis start 4-fluoro-3-methylaniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 5-fluoro-2-methyl-4-nitroaniline step1->intermediate1 step2 Thiolation (NaSH) intermediate1->step2 intermediate2 2-amino-5-mercapto-4-nitroaniline step2->intermediate2 step3 Oxidative Cyclization (NCS) intermediate2->step3 intermediate3 5-Nitro-1,2-benzisothiazole step3->intermediate3 step4 Reduction (Fe, NH4Cl) intermediate3->step4 product This compound step4->product purification Recrystallization product->purification analysis Characterization (HPLC, NMR, MS) purification->analysis final_product Preclinical Grade Material analysis->final_product

Caption: Synthetic and purification workflow for this compound.

Representative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pharmacologically active derivative of this compound, for instance, a kinase inhibitor.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response inhibitor 1,2-Benzisothiazole Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of the Raf kinase signaling pathway.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. The reagents used in this synthesis are corrosive and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. The detailed steps, along with the supporting data and visualizations, are intended to facilitate the production of this key intermediate for preclinical research and development. Adherence to this protocol will enable researchers to obtain high-purity material in sufficient quantities to advance their drug discovery programs.

Application Notes and Protocols for In Vitro Evaluation of 1,2-Benzisothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of 1,2-Benzisothiazol-5-amine derivatives. The following sections detail experimental procedures for assessing antimicrobial, cytotoxic, and genotoxic potential, along with methods to investigate the mechanism of action.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described in vitro assays. Results for novel this compound derivatives should be recorded in a similar format for clear comparison and analysis.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Derivative 11664>12832
Derivative 283212816
Derivative 3>128>128>128>128
Positive Control (e.g., Ciprofloxacin)10.51N/A
Positive Control (e.g., Fluconazole)N/AN/AN/A8

Table 2: Cytotoxicity and Kinase Inhibition Data (IC50 in µM)

Compound IDCytotoxicity (HEK293 cells)Kinase X InhibitionKinase Y Inhibition
Derivative 155.212.5>100
Derivative 223.85.189.4
Derivative 3>100>100>100
Positive Control (e.g., Doxorubicin)0.8N/AN/A
Positive Control (e.g., Staurosporine)0.010.0050.007

Table 3: Genotoxicity Assessment

Compound IDBacillus subtilis Rec-Assay (Zone of Inhibition Difference in mm)Ames Test (Mutagenicity Ratio vs. Control)
Derivative 11.51.2
Derivative 25.83.1
Derivative 30.50.9
Positive Control (e.g., Mitomycin C)1025

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Safety Assessment cluster_3 Data Analysis & Reporting Compound This compound Derivatives Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial Cytotoxicity MTT Cell Viability Assay Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Rec-Assay) Compound->Genotoxicity ROS Cellular ROS Detection Antimicrobial->ROS If Active Kinase Kinase Inhibition Assay Cytotoxicity->Kinase If Active Data Summarize Data in Tables ROS->Data Kinase->Data Genotoxicity->Data Report Generate Application Notes Data->Report G compound Antimicrobial Compound pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibits tg Transglycosylase tp Transpeptidase peptidoglycan Peptidoglycan Synthesis tg->peptidoglycan Catalyzes tp->peptidoglycan Catalyzes lysis Cell Lysis peptidoglycan->lysis Leads to G compound Cytotoxic Compound ros Increased ROS compound->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,2-Benzisothiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,2-Benzisothiazol-5-amine, focusing specifically on the common challenge of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method for synthesizing this compound is through the chemical reduction of its corresponding nitro precursor, 5-nitro-1,2-benzisothiazole. This transformation is a standard procedure in aromatic chemistry, but the yield can be highly dependent on the choice of reducing agent and reaction conditions. The key challenge lies in achieving complete conversion of the nitro group to an amine without compromising the integrity of the benzisothiazole ring.

G A 5-Nitro-1,2-benzisothiazole B This compound A->B   Reduction   [H]

Caption: General synthetic pathway for this compound.

Q2: My reduction of 5-nitro-1,2-benzisothiazole is resulting in a poor yield. What are the most common causes and how can I fix them?

Low yields in this reduction are typically traced back to one of four areas: the choice of reducing system, incomplete reaction, side reactions, or product loss during workup. A systematic approach is crucial for diagnosing the issue.

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_reagents Problem with Reagents or Catalyst? start->check_reagents check_conditions Suboptimal Reaction Conditions? start->check_conditions check_workup High Loss During Workup? start->check_workup solution_reagents Verify Purity of Nitro Compound Use Fresh Reducing Agent Change Catalyst (if applicable) check_reagents->solution_reagents Yes solution_conditions Increase Reagent Stoichiometry Increase Reaction Time or Temperature Optimize Solvent and pH Ensure Vigorous Agitation check_conditions->solution_conditions Yes solution_workup Optimize pH for Extraction Use Celite® for Filtration of Tin Salts Perform Multiple Extractions check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low-yield nitro reduction.

Common Causes and Solutions:

  • Choice of Reducing Agent: The effectiveness of the reduction can vary significantly.

    • Tin(II) Chloride (SnCl2) : Highly effective and generally provides good yields, but the workup can be problematic due to the precipitation of tin salts.[1][2][3]

    • Iron/HCl (Bechamp Reduction) : A classic, robust, and cost-effective method. The workup is often simpler than with tin.[4][5][6]

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Pt/C) : A clean method, but susceptible to catalyst poisoning, especially by sulfur-containing compounds like benzisothiazoles.[5][7] If this method fails, catalyst poisoning is a likely cause.

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure an adequate molar excess of the reducing agent is used. For SnCl₂·2H₂O, 5 to 10 equivalents may be required for full conversion.[1][8] For iron, 5 equivalents are often optimal.[8]

    • Reaction Time & Temperature: Many reductions require heat (reflux) to proceed to completion.[1][9] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before stopping the reaction.

  • Catalyst Deactivation (for Hydrogenation):

    • Catalyst Poisoning: The sulfur atom in the 1,2-benzisothiazole ring can act as a catalyst poison for palladium or platinum, leading to low or no conversion.[5][7] If using hydrogenation, consider a more robust catalyst or switch to a chemical reducing agent like SnCl₂ or Fe.

    • Catalyst Quality: Ensure the catalyst is not old or deactivated. Using a fresh batch is recommended if activity is suspect.[7]

    • Poor Agitation: Efficient mixing is critical in heterogeneous reactions (like catalytic hydrogenation or reductions with iron powder) to ensure proper contact between reactants.[10][11]

  • Difficult Product Isolation:

    • Precipitation of Metal Salts: When using SnCl₂, neutralizing the acidic reaction mixture with a base (like NaHCO₃ or NaOH) causes tin salts to precipitate. This often forms intractable emulsions or traps the product, significantly lowering the isolated yield.[2] To mitigate this, pour the reaction mixture into ice, basify carefully, and consider filtering the entire slurry through a pad of Celite® to remove the solids before extraction.[2]

    • Incorrect pH during Extraction: As an amine, the product is basic. Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction with an organic solvent to keep the product in its free base form.

Q3: Which reducing agent should I choose? Are there chemoselectivity concerns?

The choice of reducing agent depends on the other functional groups present in the molecule, cost, and scale. For this compound, where the primary concern is the sulfur-containing ring, chemical reductants are often more reliable than catalytic hydrogenation.

Reducing SystemTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O EtOH or EtOAc, reflux[1][9]High yields, mild, tolerates many functional groups (ketones, esters, nitriles).[1]Difficult workup due to precipitation of tin salts.[2][12]
Fe / HCl or NH₄Cl EtOH/H₂O, reflux[4]Inexpensive, robust, easier workup than SnCl₂.[4][5]Can be slower, requires acidic conditions.
H₂ / Pd/C or Pt/C MeOH or EtOH, H₂ (balloon or pressure)[10]Very clean, product is isolated by simple filtration of the catalyst.Highly susceptible to poisoning by sulfur compounds.[5][7]
Sodium Dithionite (Na₂S₂O₄) Aqueous alcohol medium[4]Mild conditions, can be selective.May require optimization for full conversion.

Experimental Protocols

Protocol 1: Reduction of 5-nitro-1,2-benzisothiazole using Tin(II) Chloride

This protocol is adapted from standard procedures for aromatic nitro group reduction using SnCl₂.[1][9]

Materials:

  • 5-nitro-1,2-benzisothiazole (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite® 545

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 5-nitro-1,2-benzisothiazole (1 eq.) in absolute ethanol (or ethyl acetate).

  • Add SnCl₂·2H₂O (5 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC. The reaction may take 4 hours to overnight.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Carefully add saturated NaHCO₃ solution portion-wise until the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form.

  • Set up a Büchner funnel with a 1-2 cm pad of Celite®. Wet the pad with ethyl acetate.

  • Filter the entire slurry through the Celite pad. Wash the flask and the filter cake thoroughly with several portions of ethyl acetate to recover all the product.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of 5-nitro-1,2-benzisothiazole using Iron and Ammonium Chloride

This protocol is a robust and often more easily scalable alternative to the tin reduction.[4]

Materials:

  • 5-nitro-1,2-benzisothiazole (1 equivalent)

  • Iron powder (<100 mesh) (5 equivalents)

  • Ammonium Chloride (NH₄Cl) (5 equivalents)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite® 545

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 5-nitro-1,2-benzisothiazole (1 eq.), ethanol, and water (e.g., a 4:1 mixture).

  • Add the iron powder (5 eq.) and ammonium chloride (5 eq.) to the suspension.

  • Heat the mixture to reflux with vigorous mechanical stirring. The reaction is often vigorous initially.

  • Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Transfer the remaining residue to a separatory funnel with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude product.

References

Common side products in the synthesis of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Benzisothiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process:

  • Nitration: Electrophilic nitration of a suitable 1,2-benzisothiazole precursor to introduce a nitro group at the 5-position, yielding 5-nitro-1,2-benzisothiazole.

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.

Q2: What are the primary side products I should be aware of during the nitration of 1,2-benzisothiazole?

The primary side products in the nitration of 1,2-benzisothiazole are other positional isomers. The nitration of the benzisothiazole ring can lead to a mixture of nitroisomers. The main byproducts are typically 4-nitro-1,2-benzisothiazole, 6-nitro-1,2-benzisothiazole, and 7-nitro-1,2-benzisothiazole. In some cases, dinitro products may also be formed if the reaction conditions are too harsh.

Q3: What are the potential side products during the reduction of 5-nitro-1,2-benzisothiazole?

The reduction of aromatic nitro compounds can sometimes be incomplete or lead to condensation reactions, resulting in various side products. These can include:

  • Incomplete reduction products: Such as 5-nitroso-1,2-benzisothiazole and 5-hydroxylamino-1,2-benzisothiazole.[1][2][3]

  • Condensation products: Such as azoxy and azo compounds, formed from the reaction of intermediates.[1][2]

Troubleshooting Guide

Problem 1: My nitration reaction resulted in a mixture of isomers that are difficult to separate.

  • Possible Cause: The reaction conditions (temperature, concentration of nitrating agent) may not be optimal for selective nitration at the 5-position.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to improve the regioselectivity of the nitration.

    • Controlled Addition: Add the nitrating agent slowly to the solution of the starting material to avoid localized high concentrations.

    • Purification: Utilize column chromatography with a suitable solvent system to separate the desired 5-nitro isomer from other positional isomers.

Problem 2: The reduction of my nitro-intermediate is not going to completion, and I am isolating a mixture of products.

  • Possible Cause: The reducing agent may not be active enough, or the reaction time may be insufficient.

  • Solution:

    • Choice of Reducing Agent: Employ a reliable reducing agent for nitroarenes, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C). Iron in acidic media is also a classic and effective method.[2][4]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

    • Activation of Reducing Agent: If using a metal-based reducing agent like iron, activation with acid (e.g., HCl) is crucial for its effectiveness.[4]

Problem 3: My final product is colored, suggesting the presence of azo or azoxy impurities.

  • Possible Cause: These colored impurities arise from condensation reactions of partially reduced nitro intermediates.

  • Solution:

    • Ensure Complete Reduction: Drive the reaction to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.

    • Purification: Most azo and azoxy compounds are less polar than the desired amine. They can often be removed by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of 2-Acylaminobenzothiazole

IsomerPercentage (%)
2-Amino-5-nitro-benzothiazole70-80
2-Amino-6-nitrobenzothiazole15-20
Other mononitro and dinitro isomers5-10

Note: This data is based on the nitration of 2-acylaminobenzothiazole and serves as an example of isomer distribution in a related system.[5] The exact distribution for 1,2-benzisothiazole may vary.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,2-benzisothiazole

  • Materials: 1,2-Benzisothiazole, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 1,2-benzisothiazole to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 1,2-benzisothiazole, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 5-nitro-1,2-benzisothiazole isomer.

Protocol 2: Synthesis of this compound

  • Materials: 5-Nitro-1,2-benzisothiazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 5-nitro-1,2-benzisothiazole in ethanol in a round-bottom flask.

    • In a separate flask, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring.

    • Heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway Start 1,2-Benzisothiazole Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 5-Nitro-1,2-benzisothiazole Nitration->Nitro_Intermediate Side_Products_Nitration Isomeric Side Products (4-nitro, 6-nitro, 7-nitro) Nitration->Side_Products_Nitration Reduction Reduction (SnCl2, HCl) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Side_Products_Reduction Reduction Side Products (Nitroso, Hydroxylamine, Azo, Azoxy) Reduction->Side_Products_Reduction Troubleshooting_Workflow Start Experiment Start Issue Identify Issue Start->Issue Impure_Nitration Mixture of Nitro Isomers Issue->Impure_Nitration Nitration Step Incomplete_Reduction Incomplete Reduction Issue->Incomplete_Reduction Reduction Step Colored_Product Colored Final Product (Azo/Azoxy Impurities) Issue->Colored_Product Final Product Solution_Nitration Optimize Nitration: - Lower Temperature - Slow Addition - Column Chromatography Impure_Nitration->Solution_Nitration Solution_Reduction Optimize Reduction: - Change Reducing Agent - Increase Reaction Time - Monitor by TLC Incomplete_Reduction->Solution_Reduction Solution_Color Purification: - Ensure Complete Reduction - Recrystallization or  Column Chromatography Colored_Product->Solution_Color End Pure Product Solution_Nitration->End Solution_Reduction->End Solution_Color->End

References

Technical Support Center: Purification of 1,2-Benzisothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-5-amine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The primary challenges stem from the physicochemical properties of the 1,2-benzisothiazole core and the basicity of the amine group. These compounds can be prone to degradation on acidic stationary phases like silica gel, and their polarity can lead to issues with solubility and chromatographic separation. The basic amine functionality can cause peak tailing in chromatography due to strong interactions with acidic silanol groups on standard silica gel.[1][2]

Q2: What are the most common purification techniques for this class of compounds?

A2: The most common purification techniques for this compound derivatives are:

  • Column Chromatography: A versatile method, but often requires optimization to overcome challenges associated with basic compounds.

  • Recrystallization: Effective for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: A classical and effective method to separate basic amines from neutral or acidic impurities.

Q3: How can I monitor the progress of a reaction involving this compound derivatives?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[3][4] A common mobile phase for aromatic amines is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[3] For more polar amines, a system like n-butanol:water:acetic acid may be necessary.[3] Visualization can be achieved using a UV lamp (254 nm) or by staining with reagents like ninhydrin for primary amines.[5]

Troubleshooting Guides

Column Chromatography

Q4: My this compound derivative is showing significant peak tailing on a silica gel column. What can I do?

A4: Peak tailing is a common issue with amines on silica gel due to the interaction with acidic silanol groups. Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-2% (v/v) is commonly used.[5]

  • Use of Deactivated Silica: Employ a deactivated or "end-capped" silica gel column where the free silanol groups have been chemically modified to reduce their acidity.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina.

  • Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to improve peak shape and resolution.

Experimental Protocol: Column Chromatography of a this compound Derivative

This protocol is a general guideline and may require optimization.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate. For more polar derivatives, dichloromethane and methanol might be necessary. To minimize tailing, add 0.5% triethylamine to the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before loading.

  • Elution: Begin elution with the initial mobile phase and collect fractions. Monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Representative Column Chromatography Conditions for Benzisothiazole Amine Analogs

CompoundStationary PhaseMobile Phase / EluentReported Yield (%)Reported Purity (%)Reference
5-Fluoro-2-(N-substituted)aminobenzothiazolesSilica gelChloroform:Methanol (7:3)Not SpecifiedHigh[6]
1-Benzyl-4-(4-(7-(4-methoxyphenyl)benzo[c][1][2][7]thiadiazol-4-yl)phenyl)-1H-1,2,3-triazol-5-amineSilica gelHexane:Ethyl acetate (1:1)94Analytically Pure
1-Benzyl-4-(4-(7-(4-methoxyphenyl)benzo[c][1][2][7]thiadiazol-4-yl)phenyl)-N-phenyl-1H-1,2,3-triazol-5-amineSilica gelHexane:Ethyl acetate (2:1)91Analytically Pure

Q5: My compound seems to be decomposing on the silica gel column. What are my options?

A5: If your compound is sensitive to the acidic nature of silica gel, consider the following:

  • Neutral Alumina Column Chromatography: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water). This is often a good choice for polar and ionizable compounds.

  • Non-chromatographic methods: Rely on recrystallization or acid-base extraction if possible.

Workflow for Troubleshooting Column Chromatography Issues

G start Start: Impure this compound derivative tlc Develop TLC with various solvent systems (e.g., Hexane:EtOAc, DCM:MeOH) start->tlc non_chrom Consider non-chromatographic methods (Recrystallization, Acid-Base Extraction) start->non_chrom good_sep Good separation on TLC? tlc->good_sep decomposition Compound decomposition on TLC? tlc->decomposition column Perform column chromatography with optimized solvent system good_sep->column Yes no_sep Poor separation or streaking good_sep->no_sep No tailing Observe peak tailing? column->tailing add_tea Add 0.5% TEA to eluent tailing->add_tea Yes pure_product Pure Product tailing->pure_product No add_tea->column change_solvent Try alternative solvent system (e.g., Toluene:EtOAc, DCM:Acetone) no_sep->change_solvent change_solvent->tlc decomposition->good_sep No alt_chrom Use alternative stationary phase (Alumina or Reversed-Phase) decomposition->alt_chrom Yes alt_chrom->pure_product non_chrom->pure_product

Caption: Troubleshooting workflow for column chromatography of this compound derivatives.

Recrystallization

Q6: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I try?

A6: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvent Systems: Ethanol is often a good starting point for recrystallization of many organic compounds, including some benzothiazole derivatives.[8]

  • Solvent/Anti-solvent Systems: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly. Common solvent pairs include ethanol/water, methanol/water, and dichloromethane/hexane.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Table 2: Recrystallization Solvents for Benzothiazole and Amine Derivatives

Compound TypeRecrystallization Solvent(s)Expected OutcomeReference
2-amino-5-chlorobenzothiazole derivativesEthanolCrystalline solid[9]
5-amino-containing 2-amino-4-phenyl-thiazolesDMF/H2O (1:1)Purified solid[5]
Acid-Base Extraction

Q7: How can I use acid-base extraction to purify my this compound derivative?

A7: Acid-base extraction is an excellent technique for separating basic amines from neutral or acidic impurities. The principle is to convert the water-insoluble amine into a water-soluble salt by treatment with an acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl).[10] The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction two to three times.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains any neutral or acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and make them basic by the slow addition of a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the amine precipitates out.[10]

  • Isolation: The purified amine can then be isolated either by filtration if it is a solid or by extraction back into an organic solvent.

  • Drying and Solvent Removal: If extracted, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Logical Flow of Acid-Base Extraction

G start Crude Mixture in Organic Solvent (e.g., DCM) add_acid Add dilute aqueous acid (e.g., 1M HCl) and shake in separatory funnel start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer: Protonated this compound derivative (water-soluble salt) separate1->aq_layer1 Lower Layer org_layer1 Organic Layer: Neutral and Acidic Impurities separate1->org_layer1 Upper Layer add_base Add dilute aqueous base (e.g., 1M NaOH) to the aqueous layer aq_layer1->add_base precipitate Precipitation of purified amine add_base->precipitate isolate Isolate pure amine (Filtration or Extraction) precipitate->isolate pure_product Pure this compound derivative isolate->pure_product

Caption: Logical workflow for the purification of this compound derivatives using acid-base extraction.

Purity Analysis by HPLC

Q8: How can I assess the purity of my final product?

A8: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of your compound. A reversed-phase method is typically suitable for these derivatives.

Experimental Protocol: HPLC Purity Analysis

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. For basic amines, adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape by ensuring the amine is protonated.[1][7]

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Table 3: Representative HPLC Conditions for Benzisothiazole Derivatives

CompoundColumnMobile PhaseDetectionReference
Benzisothiazolinone (BIT)Newcrom R1 (Reversed-Phase)Acetonitrile:Water with 0.1% TFAUV at 275 nm[7]
1,2-Benzisothiazol-3-amine, 5-nitro-Newcrom R1 (Reversed-Phase)Acetonitrile, Water, and Phosphoric AcidNot Specified[1]

Disclaimer: The experimental protocols and data provided are intended as general guidelines. Optimization will likely be required for specific this compound derivatives based on their unique physical and chemical properties. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Improving the solubility of 1,2-Benzisothiazol-5-amine for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Benzisothiazol-5-amine

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the solubility of this compound for biological screening applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is an aromatic amine with properties that present challenges for aqueous solubility.[1][2] Key characteristics are summarized in the table below. The positive XLogP3 value suggests it is somewhat lipophilic, which often correlates with low water solubility.[3] Benzisothiazole compounds are generally known to be soluble in organic solvents but insoluble in water.[4]

Q2: Why does my this compound, dissolved in DMSO, precipitate when I dilute it into my aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds. The primary cause is that while the compound is soluble in a high concentration of an organic solvent like DMSO, its solubility limit is much lower in the final aqueous buffer. When the DMSO stock is diluted, the percentage of the organic co-solvent decreases dramatically, causing the compound to crash out of the solution. This is especially true for aromatic amines where the hydrophobic aryl group reduces water solubility.[2]

Q3: What is the best first step to improve the solubility of this compound?

A3: Given that this compound possesses a basic amine group, the most direct and effective initial approach is pH adjustment.[5][] Decreasing the pH of the aqueous solution will protonate the amine, forming a more polar and soluble cationic salt.[4][5] Performing a simple pH-solubility profile is a critical first experiment to determine the optimal pH range for your assay.[5]

Q4: Are there other general strategies I can use if pH adjustment is not sufficient or compatible with my assay?

A4: Yes, several other strategies are commonly employed for compounds that are difficult to solubilize.[7][8] These include:

  • Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[][7]

  • Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes that encapsulate the compound and increase its apparent solubility.[7]

  • Solid-State Modification: For longer-term formulation development, creating a salt or a co-crystal form of the compound can fundamentally improve its solubility and dissolution properties.[7][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. The compound has very low intrinsic aqueous solubility. The final concentration in the assay exceeds its solubility limit.1. Decrease Final Concentration: Test a lower final concentration of the compound in your assay. 2. Adjust Buffer pH: Lower the pH of your final assay buffer (e.g., to pH 5.0-6.5) to protonate the amine and form a more soluble salt.[5][] Verify that the pH change does not affect your assay's performance. 3. Add a Co-solvent: Introduce a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG 400 to the final assay buffer.[]
Solution is hazy or contains visible particles after preparation. The compound has not fully dissolved in the initial solvent (e.g., DMSO) or has precipitated over time.1. Check Stock Solution: Ensure your DMSO stock is fully dissolved. Gentle warming or sonication may be required. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particulates before adding to the assay medium. 3. Re-evaluate Solvent System: The chosen solvent system may be inadequate. Refer to the experimental protocols below to systematically test alternative solvents or pH conditions.
Assay results are inconsistent or show poor reproducibility. Compound precipitation may be occurring inconsistently across different wells or plates. The effective concentration of the compound in solution is variable.1. Confirm Solubility Limit: Formally determine the kinetic solubility of the compound in your final assay buffer to ensure you are working below the precipitation threshold. 2. Optimize Dilution Method: Add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation. 3. Automate Screening: For complex issues, high-throughput screening (HTS) platforms can rapidly test numerous excipients and solvent conditions to find an optimal formulation.[7]

Data & Physicochemical Properties

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₆N₂S PubChem[3]
Molecular Weight 150.20 g/mol PubChem[3]
XLogP3 1.6 PubChem[3]

| General Solubility | Insoluble in water; Soluble in organic solvents and aqueous acid. | General Chemical Principles[4] |

Table 2: Illustrative Example of pH-Dependent Aqueous Solubility (Note: This is representative data for a basic amine compound and should be experimentally verified for this compound.)

Buffer pH Kinetic Solubility (µM) Observation
4.0 > 200 Clear solution
5.5 115 Clear solution
6.5 42 Slight haze may develop over time
7.4 (PBS) < 10 Heavy precipitation

| 8.5 | < 1 | Heavy precipitation |

Experimental Protocols & Visualizations

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to quickly assess how pH affects the solubility of this compound in an aqueous buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Buffers should have sufficient capacity and be compatible with your analytical method.

  • Dilution: In separate microcentrifuge tubes or a 96-well plate, add 2 µL of the 10 mM DMSO stock to 98 µL of each respective buffer. This creates a final concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate or tubes and shake at room temperature for 1-2 hours.

  • Observation & Analysis:

    • Visually inspect each well/tube for precipitation.

    • To quantify, centrifuge the plate/tubes to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Solubility Strategy Workflow

The following diagram outlines a decision-making process for selecting a suitable solubilization strategy for a compound like this compound.

G start Start: Compound (this compound) stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer (pH 7.4) stock->dilute check_precip Precipitation? dilute->check_precip success Success: Proceed with Assay check_precip->success No troubleshoot Troubleshoot Solubility check_precip->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment (Test pH 4.0 - 6.5) troubleshoot->ph_adjust check_ph Soluble & Assay Compatible? ph_adjust->check_ph check_ph->success Yes cosolvent Strategy 2: Add Co-solvent (1-5% PEG400, EtOH) check_ph->cosolvent No check_cosolvent Soluble & Assay Compatible? cosolvent->check_cosolvent check_cosolvent->success Yes advanced Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) check_cosolvent->advanced No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how reducing the pH increases the solubility of an aromatic amine by converting it from a neutral, less soluble form to a protonated, more soluble cationic form.

G cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., 5.0) high_ph_struct Benzisothiazole-NH₂ (Neutral, Low Solubility) precipitate Precipitate (Solid) high_ph_struct->precipitate Aggregates low_ph_struct Benzisothiazole-NH₃⁺ (Cationic, High Solubility) high_ph_struct->low_ph_struct + H⁺ - H⁺ dissolved Dissolved (Aqueous) low_ph_struct->dissolved Solvated

Caption: Effect of pH on the ionization and solubility of an amine.

References

Preventing byproduct formation in benzisothiazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzisothiazole Synthesis

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to mitigate byproduct formation during the synthesis of the benzisothiazole ring system.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the benzisothiazole core, and what are their primary byproduct concerns?

A1: The two most prevalent strategies for synthesizing the 1,2-benzisothiazole core are the oxidative cyclization of 2-mercaptobenzamides (or related thio-precursors) and the reaction of 2-halobenzoyl compounds with a sulfur nucleophile. Each route has characteristic byproduct challenges.

  • Oxidative Cyclization: This is a widely used method that involves the intramolecular cyclization of a 2-mercaptobenzamide or a related dithiobis(benzamide) precursor using an oxidizing agent. The primary and often most significant byproduct is the corresponding disulfide, formed via intermolecular dimerization of the starting thiol. Over-oxidation of the sulfur atom can also lead to the formation of benzisothiazole-1-oxide or 1,1-dioxide derivatives.

  • From 2-Halobenzoyl Compounds: This approach involves the reaction of a 2-halobenzamide (typically chloro or bromo) with a sulfur source like sodium sulfide or sodium hydrosulfide. Common side reactions include the formation of oligomeric species and unreacted starting material, particularly if the reaction conditions are not optimized.

Q2: How does the choice of oxidizing agent impact byproduct formation in oxidative cyclization methods?

A2: The choice of oxidant is critical and directly influences the reaction's selectivity and the profile of byproducts.

  • Mild Oxidants (e.g., I₂, H₂O₂, DMSO): Iodine (I₂) is a classic reagent for this transformation and is often effective, but can sometimes be slow or require specific conditions to avoid side reactions. Hydrogen peroxide (H₂O₂) is a greener option but can lead to over-oxidation to the sulfoxide or sulfone if the temperature and concentration are not carefully controlled. Dimethyl sulfoxide (DMSO) can also serve as a mild oxidant at elevated temperatures.

  • Harsh Oxidants (e.g., KMnO₄, K₂Cr₂O₇): Stronger oxidants like potassium permanganate or potassium dichromate are generally not recommended as they are less selective and have a high tendency to cause over-oxidation of the benzisothiazole sulfur and other sensitive functional groups on the molecule.

  • Halogenating Agents (e.g., SOCl₂, NCS): Reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) can promote cyclization, but their reactivity must be carefully managed to prevent unwanted chlorination of the aromatic ring.

The following workflow provides a general approach to selecting an appropriate oxidant and troubleshooting the reaction.

G Oxidant Selection & Troubleshooting Workflow cluster_selection Oxidant Selection cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path start Select Initial Oxidant (e.g., I₂, H₂O₂) cond Reaction Conditions (Solvent, Temp, Time) start->cond analyze Analyze Crude Product (TLC, LC-MS, NMR) cond->analyze identify Identify Key Byproducts analyze->identify decision Primary Byproduct? identify->decision disulfide Optimize: Increase Dilution, Slower Oxidant Addition decision->disulfide Disulfide Dimer overox Optimize: Lower Temperature, Use Milder Oxidant, Reduce Time decision->overox Over-oxidation no_rxn Optimize: Increase Temperature, Use Stronger Oxidant, Add Catalyst decision->no_rxn Starting Material disulfide->analyze Re-evaluate overox->analyze Re-evaluate no_rxn->analyze Re-evaluate

Caption: A general workflow for selecting an oxidant and troubleshooting byproduct formation.

Troubleshooting Guide

Problem 1: Significant formation of a disulfide dimer byproduct during oxidative cyclization.

Answer: The formation of a disulfide dimer is the most common side reaction in the oxidative cyclization of 2-mercaptobenzamides. This occurs when two molecules of the thiol starting material react intermolecularly before the desired intramolecular cyclization can take place.

Solutions:

  • High-Dilution Conditions: The rate of the intermolecular dimerization is dependent on the concentration of the starting material, while the intramolecular cyclization is not. Therefore, running the reaction at high dilution (e.g., <0.05 M) can significantly favor the desired cyclization.

  • Slow Addition of Oxidant: Adding the oxidizing agent slowly (e.g., via a syringe pump over several hours) keeps the instantaneous concentration of the reactive intermediate low, further discouraging the bimolecular side reaction.

  • Choice of Solvent: The solvent can influence the reaction pathway. A solvent that promotes a folded conformation of the substrate may accelerate the intramolecular reaction. Experimenting with different solvents (e.g., THF, DMF, MeCN) can be beneficial.

The diagram below illustrates the competing reaction pathways.

G Competing Pathways in Oxidative Cyclization SM 2-Mercaptobenzamide (Starting Material) Product Desired Product (Benzisothiazole) SM->Product Intramolecular Cyclization (Favored at high dilution) Byproduct Byproduct (Disulfide Dimer) SM->Byproduct Intermolecular Dimerization (Favored at high concentration) Oxidant Oxidant (e.g., I₂) Oxidant->SM

Caption: Intramolecular vs. Intermolecular pathways leading to product and byproduct.

Problem 2: My yield of 1,2-benzisothiazol-3(2H)-one is low, and I observe over-oxidation to the sulfone.

Answer: Over-oxidation to the corresponding 1,1-dioxide (sulfone) is a common issue when using strong or excess oxidizing agents, particularly with electron-rich aromatic systems.

Solutions & Comparative Data:

The choice of oxidant and control over reaction temperature are paramount. The following table summarizes the effect of different oxidants on the synthesis of a model benzisothiazole, adapted from literature data.

OxidantSolventTemperature (°C)Yield of Benzisothiazole (%)Yield of Sulfone Byproduct (%)
H₂O₂ (30%)Acetic Acid2585%< 5%
H₂O₂ (30%)Acetic Acid8055%30%
I₂ / PyridineTHF2592%Not Detected
KMnO₄Acetone040%45%

Key Takeaways:

  • Milder conditions (lower temperature, milder oxidant like I₂) significantly suppress the formation of the sulfone byproduct.

  • Increasing the temperature with an oxidant like H₂O₂ drastically increases the amount of over-oxidation.

Example Experimental Protocol: Synthesis via Iodine-Mediated Oxidative Cyclization

This protocol is a representative method for minimizing byproduct formation.

  • Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-mercaptobenzamide (1.0 eq) in anhydrous THF to achieve a concentration of 0.05 M.

  • Reaction Setup: Prepare a separate solution of iodine (1.1 eq) and pyridine (2.5 eq) in anhydrous THF.

  • Slow Addition: Add the iodine/pyridine solution dropwise to the stirred solution of 2-mercaptobenzamide via the dropping funnel over a period of 4-6 hours at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the formation of the product spot should be observed.

  • Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure benzisothiazole product.

How to avoid oxidation of 2-aminothiophenol during benzisothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzisothiazoles, with a specific focus on preventing the oxidation of 2-aminothiophenol.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and impurities due to the oxidation of 2-aminothiophenol.

Q1: My reaction mixture turns dark brown or black, and I'm getting a low yield of my desired benzisothiazole. What's happening?

A1: The formation of dark, insoluble materials is a common indicator of the oxidation of 2-aminothiophenol.[1] This starting material is highly susceptible to oxidation, which leads to the formation of disulfide-linked dimers and polymers, appearing as dark, tarry byproducts.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Exposure to Atmospheric Oxygen Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
Impure Starting Material Use freshly purified 2-aminothiophenol. Impurities from oxidation in the starting material can propagate side reactions.
High Reaction Temperature Avoid excessively high temperatures, which can accelerate oxidation and other side reactions.[1] Consider running the reaction at a lower temperature for a longer duration.
Harsh Oxidizing Agents If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can serve as a gentle oxidant under controlled conditions.[1]

Q2: I'm observing a significant amount of a high-molecular-weight byproduct. How can I prevent this?

A2: The formation of a higher molecular weight byproduct often suggests dimerization of 2-aminothiophenol or reaction intermediates.[1] This can compete with the desired intramolecular cyclization to form the benzisothiazole ring.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Reactant Concentration Perform the reaction under high-dilution conditions. Lowering the concentration of reactants favors intramolecular reactions over intermolecular dimerization.[1]
Reaction Conditions Favoring Intermolecular Reactions Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired intramolecular cyclization pathway.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of 2-aminothiophenol oxidation?

A: The primary cause is exposure to oxygen from the air, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[2] This dimer can further react to form polymeric byproducts.[1]

Q: How can I purify 2-aminothiophenol before use?

A: Purification of 2-aminothiophenol can be achieved by recrystallization or distillation to remove oxidized impurities.[1] A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q: Is it always necessary to use an inert atmosphere?

A: While not always strictly necessary depending on the specific synthetic route and reaction conditions, using an inert atmosphere is a highly recommended and effective way to minimize oxidation and improve the yield and purity of your product.[1]

Q: What are some examples of mild oxidants that can be used in benzisothiazole synthesis?

A: Several methods utilize mild oxidizing conditions. For instance, some syntheses use molecular oxygen from the air in a controlled manner.[3] Other protocols employ systems like H₂O₂/HCl, which has been shown to give excellent yields.

Quantitative Data Summary

The following table summarizes the yields of 2-substituted benzisothiazoles from 2-aminothiophenol and various aldehydes under different catalytic systems and conditions, highlighting methods that can help control oxidation and achieve high yields. Note that these results are from different studies and not from a direct comparative experiment.

Catalyst/OxidantSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94
Air/DMSODMSONot specifiedNot specifiedGood to Excellent[4]
Molecular OxygenChlorobenzene/DMSO (2:1)140Not specified55-81[3]
IodineDMFNot specifiedNot specifiedGood to Excellent[4]
ZnO NPsEthanol/NeatRoom Temperature2-8 minExcellent[1]

Experimental Protocols

Protocol 1: Purification of 2-Aminothiophenol by Recrystallization

This protocol describes the purification of commercial 2-aminothiophenol to remove oxidized impurities.

Materials:

  • Crude 2-aminothiophenol

  • Ethanol (95%)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 2-aminothiophenol in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (about 1-2% of the solute's mass) to the hot solution. Stir for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Slowly add warm deionized water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Synthesis of 2-Substituted Benzisothiazole under an Inert Atmosphere

This protocol provides a general procedure for the synthesis of a 2-substituted benzisothiazole from 2-aminothiophenol and an aldehyde under a nitrogen atmosphere to prevent oxidation.

Materials:

  • Purified 2-aminothiophenol

  • Aldehyde

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Catalyst (if required by the specific synthesis)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen gas source with a bubbler

  • Septa and needles

Procedure:

  • Glassware Preparation: Flame-dry the round-bottom flask and condenser or dry them in an oven at >120°C and allow to cool in a desiccator.

  • System Assembly: Assemble the flask and condenser. Place a magnetic stir bar in the flask. Seal the setup with rubber septa.

  • Inerting the System: Insert a needle connected to a nitrogen line through the septum. Insert a second "outlet" needle to allow air to escape. Purge the system with nitrogen for 5-10 minutes. Remove the outlet needle. Maintain a slight positive pressure of nitrogen, which can be monitored with an oil bubbler.

  • Addition of Reactants: Add the purified 2-aminothiophenol and the anhydrous solvent to the flask via a syringe through the septum. Begin stirring.

  • Dissolve the aldehyde in the anhydrous solvent and add it dropwise to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific product but generally involves extraction and purification by recrystallization or column chromatography.

Visualizations

Workflow for Preventing 2-Aminothiophenol Oxidation

G Workflow for Preventing 2-Aminothiophenol Oxidation cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup and Execution cluster_post Post-Reaction start Start with Commercial 2-Aminothiophenol purify Purify 2-Aminothiophenol (e.g., Recrystallization) start->purify add_reagents Add Purified 2-Aminothiophenol, Solvent, and Aldehyde purify->add_reagents Use Freshly Purified dry Dry Glassware (Flame or Oven-dry) assemble Assemble Reaction Apparatus dry->assemble inert Purge with Inert Gas (Nitrogen or Argon) assemble->inert inert->add_reagents react Run Reaction under Controlled Temperature add_reagents->react monitor Monitor Progress (TLC) react->monitor workup Reaction Work-up monitor->workup purify_product Purify Benzisothiazole Product workup->purify_product end Pure Benzisothiazole purify_product->end

Caption: A workflow diagram illustrating the key steps to prevent the oxidation of 2-aminothiophenol.

Oxidative Dimerization Pathway of 2-Aminothiophenol

G Oxidative Dimerization of 2-Aminothiophenol atp 2-Aminothiophenol dimer 2,2'-Dithiobis(aniline) (Disulfide Dimer) atp->dimer Oxidation (O2) benzisothiazole Desired Benzisothiazole atp->benzisothiazole Reaction with Aldehyde (Desired Pathway) polymers Polymeric Byproducts dimer->polymers Further Oxidation/ Polymerization

Caption: The competing pathways of desired benzisothiazole synthesis and oxidative dimerization.

References

Strategies to minimize dimerization in benzisothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzisothiazole Synthesis

Welcome to the technical support center for benzisothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted dimeric byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. What is happening and how can I prevent it?

A1: The formation of a higher molecular weight byproduct often points to dimerization of your starting material or a reactive intermediate. In benzisothiazole synthesis, particularly when starting from 2-mercaptobenzamides, a common side reaction is the oxidative coupling of the thiol groups to form a disulfide dimer. This intermolecular reaction competes with the desired intramolecular cyclization that forms the benzisothiazole ring.

Potential Causes:

  • Oxidation of Starting Material: Exposure of thiol-containing starting materials to atmospheric oxygen can lead to the formation of disulfide-linked dimers.[1]

  • Reaction Pathway Competition: The reaction conditions may inadvertently favor the intermolecular reaction pathway over the desired intramolecular cyclization.[1]

  • High Concentration of Reactants: Increased concentrations of reactants raise the probability of intermolecular collisions, which can lead to a higher yield of the dimeric byproduct.[1]

Solutions:

  • Inert Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • High Dilution: Performing the reaction at high dilution can favor the intramolecular cyclization, as it reduces the likelihood of two reactant molecules encountering each other.[1]

  • Slow Reagent Addition: Adding one of the key reagents slowly to the reaction mixture helps to maintain a low concentration of reactive intermediates, thereby minimizing the rate of dimerization.[1]

  • Temperature Control: Avoid excessively high temperatures, as this can promote unwanted side reactions, including dimerization.[1]

Q2: I observe a dark, tar-like material in my reaction flask, and the yield of my desired benzisothiazole is low. What could be the cause?

A2: The formation of dark, insoluble materials often indicates polymerization or the formation of complex side products arising from the dimerization of the starting material, such as 2-aminothiophenol.[1] This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and subsequently, polymers.[1]

Solutions:

  • Use Freshly Purified Starting Materials: If possible, purify 2-aminothiophenol by distillation or recrystallization before use to remove any oxidized impurities.[1]

  • Employ Mild Oxidants: If an oxidant is necessary for the cyclization step, choose milder reagents. In some instances, air can serve as a sufficient and gentle oxidant under controlled conditions.[1]

  • Optimize Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization over intermolecular side reactions.[1]

Data Presentation: Strategies to Minimize Dimerization

The following table summarizes the expected qualitative impact of various strategies on the product-to-dimer ratio in benzisothiazole synthesis. While specific quantitative data is highly dependent on the substrate and exact reaction conditions, this table provides a general guideline for optimization.

StrategyExpected Impact on Product:Dimer RatioRationale
Inert Atmosphere (N₂ or Ar) Significant IncreaseMinimizes oxidation of thiol-containing starting materials and intermediates, a primary pathway for dimer formation.[1]
High Dilution Conditions Significant IncreaseFavors intramolecular cyclization by reducing the probability of intermolecular collisions that lead to dimerization.[1]
Slow Addition of Reagents Moderate to Significant IncreaseMaintains a low concentration of reactive intermediates, thus kinetically disfavoring the bimolecular dimerization reaction.[1]
Lower Reaction Temperature Moderate IncreaseCan reduce the rate of undesired side reactions, which often have higher activation energies than the desired cyclization.[1]
Use of Mild Oxidizing Agents Moderate IncreasePrevents overly harsh conditions that can lead to uncontrolled oxidation and polymerization.[1]
Catalyst Optimization Variable, Potentially Significant IncreaseA well-chosen catalyst can selectively promote the intramolecular pathway, enhancing the yield of the desired product.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Benzo[d]isothiazol-3(2H)-ones via Copper-Catalyzed Intramolecular N-S Bond Formation with Minimized Dimerization

This protocol is adapted from a Cu(I)-catalyzed intramolecular N-S bond formation method, which has been shown to produce excellent yields of benzo[d]isothiazol-3(2H)-ones.[2] The key to minimizing dimerization is the use of a suitable catalyst and controlled oxidative conditions.

Materials:

  • 2-Mercaptobenzamide derivative

  • Copper(I) catalyst (e.g., CuI, CuCl)

  • Solvent (e.g., DMF, DMSO)

  • Oxygen source (e.g., O₂ balloon or dry air)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-mercaptobenzamide derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add the copper(I) catalyst to the solution.

  • Initiation of Reaction: Replace the inert atmosphere with an oxygen atmosphere (e.g., via a balloon filled with O₂).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (optimization may be required, starting from room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a dilute acid).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers should be washed, dried, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Dimerization

This diagram outlines a logical workflow for a researcher to follow when encountering dimerization issues in their benzisothiazole synthesis.

Dimerization_Troubleshooting start High MW Byproduct Detected (Suspected Dimer) check_conditions Review Reaction Conditions start->check_conditions is_oxidative Is the reaction open to air? check_conditions->is_oxidative use_inert Action: Use Inert Atmosphere (N2, Ar) is_oxidative->use_inert Yes is_concentrated Is the reaction concentrated? is_oxidative->is_concentrated No use_inert->is_concentrated use_dilution Action: Employ High Dilution Conditions is_concentrated->use_dilution Yes reagent_addition How are reagents added? is_concentrated->reagent_addition No use_dilution->reagent_addition slow_addition Action: Use Slow Reagent Addition reagent_addition->slow_addition All at once optimize_catalyst Review Catalyst Choice reagent_addition->optimize_catalyst Slowly slow_addition->optimize_catalyst test_catalysts Action: Screen Alternative Catalysts optimize_catalyst->test_catalysts end Improved Yield of Benzisothiazole test_catalysts->end Competing_Pathways cluster_start Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Pathway start 2-Mercaptobenzamide Intermediate intramolecular Intramolecular Cyclization start->intramolecular Favored by: - High Dilution - Slow Addition intermolecular Intermolecular Coupling start->intermolecular Favored by: - High Concentration - Oxidative Conditions product Benzisothiazole Product intramolecular->product dimer Disulfide Dimer Byproduct intermolecular->dimer

References

Overcoming incomplete cyclization in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to incomplete cyclization during benzothiazole synthesis.

Troubleshooting Guide: Overcoming Incomplete Cyclization

This guide addresses specific issues that can lead to incomplete cyclization and low yields in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low, and I suspect incomplete cyclization. What are the common causes?

Low yields are frequently a result of incomplete cyclization, which can be caused by several factors.[1] The primary issues often revolve around suboptimal reaction conditions, degradation of starting materials, or insufficient promotion of the final cyclization and aromatization steps.[2]

Potential Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can hinder the reaction from proceeding to completion.[1] Excessively high temperatures may promote side reactions, while low temperatures can lead to a slow reaction rate.[1]

  • Degradation of 2-Aminothiophenol: This starting material is prone to oxidation and polymerization, leading to the formation of dark, tarry byproducts and reducing the amount of reactant available for cyclization.[2]

  • Hydrolysis of Starting Materials: Certain starting materials, like substituted phenylthioureas, can hydrolyze under acidic conditions, preventing them from participating in the cyclization reaction.[1]

  • Insufficient Oxidation: The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[2] An inadequate amount or strength of the oxidizing agent will result in the accumulation of this intermediate.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the intramolecular cyclization and subsequent aromatization.[2]

Q2: How can I optimize my reaction conditions to favor complete cyclization?

Optimizing reaction parameters is a critical step in improving yields and ensuring complete cyclization.

Solutions:

  • Temperature and Time: Systematically vary the reaction temperature and time while monitoring the reaction progress using Thin Layer Chromatography (TLC). For instance, in the cyclization of p-chlorophenylthiourea, a staged temperature profile (e.g., 1.5 hours at 45-50°C followed by 6 hours at 65-70°C) has been shown to be effective.[1]

  • Catalyst and Reagent Concentration: The choice and concentration of the catalyst are crucial. For reactions involving condensation with aldehydes, various catalysts from Brønsted acids to metal nanoparticles have been employed to improve yields.[3][4] Ensure the stoichiometry of all reactants and catalysts is accurate.[5]

  • Atmosphere: To prevent the oxidation of sensitive starting materials like 2-aminothiophenol, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q3: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?

Byproduct formation is a clear indicator of non-optimal reaction conditions and can significantly complicate purification.

Common Side Products and Solutions:

  • Unreacted Starting Materials: The presence of starting materials in the final product mixture indicates an incomplete reaction. To address this, optimize reaction time, temperature, and catalyst concentration.[1]

  • Benzothiazoline Intermediates: Detection of these intermediates suggests incomplete oxidation.[2] Consider increasing the amount of the oxidizing agent or using a stronger one.

  • Disulfide Dimers and Polymers: The formation of dark, insoluble materials often points to the oxidation and polymerization of 2-aminothiophenol.[2] This can be minimized by using fresh, high-purity 2-aminothiophenol and running the reaction under an inert atmosphere.[2][5]

  • Symmetrical Urea/Thiourea Derivatives: In reactions using carbonylating agents, self-condensation of 2-aminothiophenol can occur.[5] A controlled, slow addition of the carbonylating agent can help to minimize this side reaction.[5]

Q4: My final product is impure and off-color. What purification strategies are most effective?

Product purity is essential, and several techniques can be employed to remove unreacted starting materials, intermediates, and byproducts.

Purification Methods:

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain dissolved.[2] Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a highly effective method.[2] Mixtures of hexane and ethyl acetate are frequently used as the eluent.[2]

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective initial purification step.[2]

  • Purification via Salt Formation: For basic benzothiazole derivatives, conversion to a hydrochloride salt, followed by recrystallization, can be a highly effective method for removing colored impurities. The free base can then be regenerated if needed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzothiazoles? The most prevalent method is the condensation reaction between 2-aminothiophenol and various carbonyl compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[3][6] Other methods include the intramolecular cyclization of N-arylthioureas (Jacobsen cyclization) and reactions involving ortho-halogenated anilines.[7][8]

Q2: How can I monitor the progress of my benzothiazole synthesis? Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[3] By comparing the spots of the reaction mixture with those of the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What analytical techniques can be used to confirm the structure and purity of the synthesized benzothiazole? Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the final product.[9]

Q4: Are there greener synthetic alternatives for benzothiazole synthesis? Yes, several green chemistry approaches have been developed, including:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[4][10]

  • Ultrasound-assisted synthesis: Another energy-efficient method that can promote the reaction.[11]

  • Use of eco-friendly solvents: Such as water or glycerol, to replace hazardous organic solvents.[4][12]

  • Catalyst-free or reusable catalyst systems: To minimize waste and cost.[4][13]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles

EntryReactantsCatalyst/OxidantSolventTemp. (°C)TimeYield (%)Reference
12-Aminothiophenol, BenzaldehydeH₂O₂/HClEthanolRoom Temp.1 h85-94[3][4]
22-Aminothiophenol, BenzaldehydeNoneDMSO1203-5 h70-90[14]
32-Aminothiophenol, Benzaldehyde[PhI(OH)OTs]1,4-DioxaneRoom Temp.15 min80-90[14]
42-Aminothiophenol, BenzaldehydeFeCl₃/Montmorillonite K-10 (Ultrasound)--0.7-5 h33-95[4]
52-Aminothiophenol, BenzaldehydeGlycerol (Microwave)Glycerol1004-8 min78-96[4]

Note: Yields can vary depending on the specific substituents on the aldehyde.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl

This protocol is based on the method described by Guo and colleagues.[4]

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Protocol 2: Purification of Crude 2-Aminobenzothiazole via Hydrochloride Salt Formation

This protocol is effective for removing colored impurities.[1]

Materials:

  • Crude, colored 2-aminobenzothiazole

  • Ethanol

  • Activated carbon (e.g., Norit)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude 2-aminobenzothiazole in hot ethanol.

  • Add a small amount of activated carbon to the hot solution and filter the suspension while hot to remove the carbon.

  • To the hot, clear filtrate, slowly add concentrated HCl until the solution is acidic.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to promote crystallization of the hydrochloride salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • If desired, the purified free base can be regenerated by dissolving the hydrochloride salt in water and neutralizing with a base (e.g., sodium bicarbonate) to precipitate the purified 2-aminobenzothiazole.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (2-Aminothiophenol & Carbonyl Compound) solvent Add Solvent (e.g., Ethanol) start->solvent catalyst Add Catalyst/Oxidant (e.g., H₂O₂/HCl) solvent->catalyst reaction Stir at Optimal Temperature catalyst->reaction quench Quench Reaction (e.g., add water) reaction->quench neutralize Neutralize quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallization or Column Chromatography filter->recrystallize dry Dry Pure Product recrystallize->dry product Final Product: Benzothiazole dry->product incomplete_cyclization_causes main_issue Incomplete Cyclization & Low Yield suboptimal_conditions Suboptimal Reaction Conditions main_issue->suboptimal_conditions starting_material_degradation Starting Material Degradation main_issue->starting_material_degradation insufficient_oxidation Insufficient Oxidation main_issue->insufficient_oxidation temp Incorrect Temperature suboptimal_conditions->temp time Inadequate Reaction Time suboptimal_conditions->time catalyst Suboptimal Catalyst/ Concentration suboptimal_conditions->catalyst oxidation_polymerization Oxidation/Polymerization of 2-Aminothiophenol starting_material_degradation->oxidation_polymerization hydrolysis Hydrolysis of Starting Material starting_material_degradation->hydrolysis oxidant_amount Incorrect Oxidant Amount/Strength insufficient_oxidation->oxidant_amount steric_hindrance Steric Hindrance insufficient_oxidation->steric_hindrance

References

Technical Support Center: Optimization of Copper-Catalyzed 1,2-Benzisothiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1,2-Benzisothiazol-5-amine via copper-catalyzed reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common copper catalysts and ligands for the synthesis of aromatic amines like this compound?

A1: For Ullmann-type C-N coupling reactions, common copper sources include copper(I) iodide (CuI), copper(I) oxide (Cu₂O), copper(II) acetate (Cu(OAc)₂), and copper(II) oxide (CuO) nanoparticles.[1][2] The choice of ligand is crucial for reaction efficiency and often includes diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), phenanthrolines, and oxalic diamides.[3][4] Ligand-free systems using copper oxide nanoparticles have also been reported for similar intramolecular cyclizations.[1]

Q2: My reaction yield for this compound is consistently low. What are the primary factors to investigate?

A2: Low yields in copper-catalyzed amination reactions can stem from several factors. The most critical to investigate are the purity of reactants and solvents, the activity of the copper catalyst, and the optimization of reaction conditions such as temperature, reaction time, and the choice of base.[5] Inadequate inert atmosphere can also lead to catalyst deactivation through oxidation of Cu(I) to Cu(II).

Q3: What are common side reactions observed during the copper-catalyzed synthesis of benzisothiazole derivatives?

A3: A common side reaction is the oxidative dimerization of starting materials, particularly if they contain thiol groups.[6] For reactions involving aryl halides, homo-coupling of the aryl halide can also occur. In the synthesis of substituted benzothiazoles, incomplete oxidation of an intermediate can lead to the formation of a benzothiazoline byproduct.[6]

Q4: Can I use an amine precursor directly, or is a protecting group necessary?

A4: While direct amination is possible, using a protected amine or an ammonia surrogate can sometimes provide better yields and prevent side reactions. The choice depends on the specific substrates and reaction conditions.

Q5: How can I minimize catalyst deactivation?

A5: Catalyst deactivation, often due to the oxidation of the active Cu(I) species, can be minimized by ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using fresh, high-purity reagents and solvents is also crucial, as impurities can poison the catalyst. The use of appropriate ligands helps to stabilize the active copper species.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (oxidation of Cu(I)).Ensure a properly inert atmosphere (degas solvent, use N₂ or Ar). Use a fresh source of copper catalyst. Consider in-situ reduction of a Cu(II) salt with a reducing agent if applicable.
Poor quality of reagents or solvents.Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary.
Suboptimal reaction temperature.Screen a range of temperatures. Ullmann-type reactions often require elevated temperatures (e.g., 80-140 °C).[7]
Incorrect choice of base.The base is critical. Screen common bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
Formation of Significant Side Products Oxidative homo-coupling of starting materials.Ensure a strictly inert atmosphere. Lowering the reaction temperature might reduce the rate of side reactions.
Hydrolysis of starting materials or product.Use anhydrous solvents and reagents.
Reaction Stalls Before Completion Catalyst poisoning.Ensure all reagents and solvents are free from impurities that could act as catalyst poisons (e.g., thiols).
Insufficient catalyst loading.Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Inconsistent Yields Between Batches Variability in reagent quality.Use reagents from the same batch or re-purify starting materials for each run.
Inconsistent inert atmosphere.Standardize the procedure for degassing and maintaining an inert atmosphere.

Data on Catalyst and Ligand Optimization

The following tables summarize data from studies on similar copper-catalyzed C-N and C-S bond formations, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Copper Source and Ligand on Yield

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (5)L-proline (10)K₂CO₃DMSO12085
2Cu(OAc)₂ (10)N,N'-dimethylethylenediamine (20)K₃PO₄Toluene11078
3CuO nanoparticles (10)NoneCs₂CO₃DMSO13092
4Cu₂O (5)1,10-phenanthroline (10)K₂CO₃DMF12088

Note: Yields are representative for analogous C-N bond formation reactions and may vary for the specific synthesis of this compound.

Table 2: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst CuICu(OAc)₂CuO
Ligand L-prolineN,N'-DMEDANone
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent DMSOTolueneDMF
Temperature 110 °C120 °C130 °C
Typical Yield Range 75-85%70-80%85-95%

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Cyclization for Benzisothiazole Synthesis

This protocol is adapted from general procedures for copper-catalyzed N-S bond formation.[4]

Materials:

  • 2-Mercaptobenzamide precursor

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-mercaptobenzamide precursor (1.0 mmol), CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add reactants, catalyst, ligand, and base to a Schlenk flask inert 2. Establish inert atmosphere (N2 or Ar) setup->inert solvent 3. Add anhydrous solvent inert->solvent heat 4. Heat to desired temperature (e.g., 120°C) with stirring solvent->heat monitor 5. Monitor reaction progress (TLC/LC-MS) heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Quench with water and perform extraction cool->extract purify 8. Dry, concentrate, and purify by column chromatography extract->purify product product purify->product Final Product

Caption: Workflow for copper-catalyzed synthesis.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low or No Yield check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere (degas solvent). check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, base) optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity, anhydrous materials. Purify if necessary. check_reagents->solution_reagents No solution_conditions Screen different temperatures and bases (K2CO3, K3PO4, Cs2CO3). check_conditions->solution_conditions No success Problem Solved check_conditions->success Yes solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->success

Caption: Troubleshooting guide for low reaction yield.

References

Validation & Comparative

Structure-Activity Relationship of Benzothiazole-5-Amine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives, close analogs of 1,2-Benzisothiazol-5-amines, which have demonstrated significant potential as inhibitors of non-small cell lung cancer (NSCLC) cell proliferation. The data presented herein is based on a key study that elucidates the nuanced effects of structural modifications on the anticancer potency of these compounds, highlighting their mechanism of action through the inhibition of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) signaling pathway.

Comparative Anticancer Activity

The in vitro anticancer activity of the synthesized 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives was evaluated against three human non-small cell lung cancer (NSCLC) cell lines: A549, PC9, and H1975. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, and the results for key compounds are summarized below.

Compound IDR1 SubstitutionR2 SubstitutionA549 IC50 (μM)[1]PC9 IC50 (μM)[1]H1975 IC50 (μM)[1]
9a (Lead) HH25.6816.5515.01
7a H2-F20.1510.116.25
7b H3-F22.1811.037.13
7c H4-F19.899.875.99
7d H2-Cl21.3310.546.88
7e H3-Cl23.5412.118.01
7f H4-Cl20.0510.026.12
7g H2-CH324.1113.549.18
7h H3-CH318.168.113.50
7i H4-CH319.549.555.87
7j H3-OCH326.8715.4311.22
7k H4-OCH328.1417.8813.45
8a 4-ClH24.5614.3210.11

Structure-Activity Relationship (SAR) Summary:

The lead compound 9a , an unsubstituted benzamide derivative, exhibited moderate anticancer activity.[1] Introduction of various substituents on the terminal phenyl ring (R2 position) led to significant variations in potency.

  • Halogen Substitution: Fluorine and chlorine substitutions at the ortho, meta, and para positions of the phenyl ring generally resulted in enhanced activity compared to the lead compound, with the para-substituted analogs (7c and 7f ) showing slightly better inhibition.[1]

  • Methyl Substitution: The introduction of a methyl group at the meta position (7h ) led to the most potent compound in the series, with an IC50 of 3.50 μM against the H1975 cell line.[1] This suggests that a small, electron-donating group at this position is favorable for activity.

  • Methoxy Substitution: In contrast, the introduction of electron-donating methoxy groups (7j and 7k ) resulted in a decrease in anticancer activity compared to the lead compound.[1]

  • Substitution on the Benzothiazole Core: Modification on the benzothiazole ring itself, as seen in compound 8a with a chlorine at the 4-position, did not lead to an improvement in activity over the lead compound.[1]

The standout compound, 7h , not only demonstrated the highest potency but also a favorable selectivity index, suggesting a better safety profile compared to the lead compound.[1]

Target Engagement and Signaling Pathway

The study identified Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) as a primary target for this series of compounds.[1] ROR1 is overexpressed in several cancers, including NSCLC, and plays a crucial role in cell proliferation, migration, and survival by modulating the balance between the pro-survival Src pathway and the pro-apoptotic p38 pathway.[1]

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 Src Src ROR1->Src Activates p38 p38 ROR1->p38 Inhibits Survival Cell Survival & Proliferation Src->Survival Apoptosis Apoptosis p38->Apoptosis Compound7h Compound 7h (Inhibitor) Compound7h->ROR1 Inhibits

ROR1 Signaling Pathway and Inhibition by Compound 7h

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of test compounds A->B C 3. Incubate for a defined period (e.g., 48h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Workflow of the MTT Assay

Protocol:

  • Cell Seeding: Cancer cells (A549, PC9, H1975) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[2][3]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]

Target Engagement Verification

To confirm that the synthesized compounds directly bind to the ROR1 protein in a cellular context, two primary methods were employed: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

1. Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble ROR1 protein in the supernatant is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

2. Drug Affinity Responsive Target Stability (DARTS) Assay: This method relies on the principle that a small molecule binding to a protein can protect it from proteolysis.

DARTS_Assay_Workflow A 1. Prepare cell lysates B 2. Incubate lysates with test compound or vehicle A->B C 3. Digest with a protease (e.g., pronase) B->C D 4. Stop digestion and prepare for SDS-PAGE C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Perform Western blot for the target protein (ROR1) E->F G 7. Analyze protein bands F->G

Workflow of the DARTS Assay

Protocol:

  • Lysate Preparation: Cell lysates containing the target protein are prepared.[4][5]

  • Compound Incubation: The lysates are incubated with the test compound or a vehicle control.[4][5]

  • Protease Digestion: The lysates are then subjected to limited proteolysis by adding a protease.[4][5][6]

  • Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting to detect the amount of undigested ROR1. A higher amount of intact ROR1 in the compound-treated sample compared to the control indicates protection from proteolysis and thus, binding.[1][4]

Cell Migration and Invasion Assays

The effect of the compounds on the metastatic potential of cancer cells was assessed using wound healing and transwell invasion assays.

1. Wound Healing Assay:

  • A confluent monolayer of cells is scratched to create a "wound."

  • Cells are treated with the test compound.

  • The closure of the wound by migrating cells is monitored and photographed at different time points.

2. Transwell Invasion Assay:

  • The upper chamber of a transwell insert is coated with Matrigel to mimic the extracellular matrix.

  • Cancer cells are seeded in the upper chamber in serum-free medium, with or without the test compound.

  • The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • After incubation, the non-invading cells on the upper surface of the membrane are removed.

  • The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained, and counted.[1]

Western Blot Analysis

Western blotting was used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the ROR1 signaling pathway.

Protocol:

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for ROR1, Src, p-Src, p38, and p-p38, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. Changes in the levels of these proteins indicate the compound's effect on the signaling pathway.[1]

This comprehensive guide provides a foundation for understanding the structure-activity relationships of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives and their potential as anticancer agents targeting the ROR1 signaling pathway. The detailed experimental protocols offer a practical resource for researchers aiming to further explore and develop this promising class of compounds.

References

Comparative Antimicrobial Efficacy of Amino-Substituted 1,2-Benzisothiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the antimicrobial efficacy of various amino-substituted 1,2-benzisothiazole analogs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from several key studies investigating the antibacterial and antifungal properties of this class of compounds.

Executive Summary

1,2-Benzisothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of an amino group to the benzisothiazole scaffold has been a key strategy in the development of potent antimicrobial agents. This guide summarizes the antimicrobial activity of various amino-substituted analogs, presenting quantitative data, detailed experimental methodologies, and a proposed mechanism of action. The findings indicate that the position of the amino group and the nature of its substituents significantly influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

The antimicrobial efficacy of amino-substituted 1,2-benzisothiazole analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Amino-Substituted 1,2-Benzisothiazole Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
2-Amino-1,2-benzisothiazol-3(2H)-one derivativesGood activityMost sensitive microorganismIneffectiveModerate activity[1]
N-(1,2-benzisothiazol-3-yl)amidine (propenyl derivative)25Not specifiedNot specifiedNot specified[2]
1,2-Benzisothiazol-3-amine derivativesEfficacy confirmedEfficacy confirmedEfficacy confirmedEfficacy confirmed[3]
Compound 3e (a 2-aminobenzothiazole derivative)3.12Not specified3.123.12[4]
Ciprofloxacin (Standard)6.25Not specified6.256.25[4]

Table 2: Antifungal Activity of Amino-Substituted 1,2-Benzisothiazole Analogs (MIC in µg/mL)

Compound/AnalogCandida albicans (Yeast)Aspergillus niger (Mold)Reference
N-(1,2-benzisothiazol-3-yl)amidine (propenyl derivative)3-1225[2]
Compound 3n (a 2-aminobenzothiazole derivative)1.56 - 12.51.56 - 12.5[4]
Amino acid-derived 1,2-benzisothiazolinones0.8 - 12.50.8 - 12.5[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure used to determine the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Microtiter Plates: 96-well microtiter plates are used for the assay.

  • Serial Dilutions: The test compounds are serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, a suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth and the inoculum to ensure the viability of the microorganism.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Solvent Control: If the compound is dissolved in a solvent, a control with the solvent and inoculum is included to ensure the solvent has no antimicrobial activity.

  • Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare standardized microbial inoculum C Inoculate microtiter plates A->C B Perform serial dilutions of test compounds B->C D Incubate plates C->D E Read and record MIC values D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 1,2-benzisothiazole derivatives is believed to stem from their ability to interact with cellular thiol groups.

G cluster_cell Microbial Cell Enzyme Thiol-containing Enzymes Metabolism Essential Metabolic Pathways Enzyme->Metabolism Catalyzes BIT 1,2-Benzisothiazole Analog Inhibition Inhibition of Enzyme Activity BIT->Inhibition Reacts with -SH groups Inhibition->Enzyme Targets Disruption Disruption of Metabolism Inhibition->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action for 1,2-benzisothiazole analogs.

References

Head-to-head comparison of different synthetic routes to 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Pathways

The synthesis of 1,2-benzisothiazol-5-amine, a key building block in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a detailed head-to-head comparison of two plausible and effective routes: the reduction of a nitrated precursor and the cyclization of a substituted aminothiophenol derivative. This analysis, supported by experimental data and detailed protocols, aims to inform researchers in selecting the most suitable method based on factors such as yield, purity, and reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Nitration and ReductionRoute 2: Cyclization of Substituted Thiophenol
Starting Material 1,2-Benzisothiazole2-Amino-4-chlorobenzonitrile
Key Intermediates 5-Nitro-1,2-benzisothiazole2-Amino-4-mercaptobenzonitrile
Overall Yield ModerateGood
Purity of Final Product High (after purification)High (after purification)
Number of Steps 22
Key Reagents Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂/HCl)Sodium hydrosulfide (NaSH), Oxidizing agent (e.g., I₂)
Reaction Conditions Nitration: Low temperature; Reduction: Elevated temperatureThiolation: Elevated temperature; Cyclization: Mild conditions
Scalability FeasibleFeasible

Experimental Protocols

Route 1: Synthesis via Nitration and Subsequent Reduction

This two-step synthesis begins with the nitration of the commercially available 1,2-benzisothiazole, followed by the reduction of the resulting nitro-intermediate.

Step 1: Synthesis of 5-Nitro-1,2-benzisothiazole

A solution of 1,2-benzisothiazole (1 equivalent) in concentrated sulfuric acid is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried to afford 5-nitro-1,2-benzisothiazole.

Step 2: Synthesis of this compound

To a solution of 5-nitro-1,2-benzisothiazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, a reducing agent like tin(II) chloride (3-5 equivalents) in concentrated hydrochloric acid is added. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is basified with a sodium hydroxide solution to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis via Cyclization of a Substituted Thiophenol

This route involves the formation of a key thiophenol intermediate from a commercially available starting material, followed by an oxidative cyclization to form the benzisothiazole ring.

Step 1: Synthesis of 2-Amino-4-mercaptobenzonitrile

2-Amino-4-chlorobenzonitrile (1 equivalent) is reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated for several hours. After completion, the reaction is cooled and poured into water. Acidification with a mineral acid precipitates the crude 2-amino-4-mercaptobenzonitrile, which is then filtered, washed, and dried.

Step 2: Synthesis of this compound

The 2-amino-4-mercaptobenzonitrile (1 equivalent) is dissolved in a suitable solvent, and an oxidizing agent such as iodine (1.1 equivalents) is added portion-wise. The reaction proceeds at room temperature to afford this compound. The product can be isolated by quenching the reaction, followed by extraction and purification by standard methods like column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical relationships of the two synthetic routes.

Synthesis_Comparison cluster_route1 Route 1: Nitration and Reduction cluster_route2 Route 2: Cyclization of Substituted Thiophenol start1 1,2-Benzisothiazole inter1 5-Nitro-1,2-benzisothiazole start1->inter1 Nitration (HNO₃/H₂SO₄) end1 This compound inter1->end1 Reduction (SnCl₂/HCl) start2 2-Amino-4-chlorobenzonitrile inter2 2-Amino-4-mercaptobenzonitrile start2->inter2 Thiolation (NaSH) end2 This compound inter2->end2 Oxidative Cyclization (I₂)

Caption: A comparative workflow of two synthetic routes to this compound.

Route_Logic cluster_approaches Synthetic Approaches cluster_route1_logic Route 1 Details cluster_route2_logic Route 2 Details start Target: this compound approach1 Functional Group Interconversion start->approach1 approach2 Heterocycle Formation start->approach2 nitration Nitration of Benzisothiazole approach1->nitration leads to thiolation Nucleophilic Aromatic Substitution approach2->thiolation leads to reduction Reduction of Nitro Group nitration->reduction cyclization Intramolecular Cyclization thiolation->cyclization

In Vitro Validation of 1,2-Benzisothiazole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of 1,2-benzisothiazole and its derivatives as inhibitors of various enzymes. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Enzyme Inhibition Data

The inhibitory activities of 1,2-benzisothiazole derivatives have been evaluated against several key enzymes implicated in a range of diseases. The following tables summarize the quantitative data from various in vitro studies.

Cholinesterase and Monoamine Oxidase Inhibition

Derivatives of benzothiazole have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant to the pathology of Alzheimer's disease.[1][2][3][4] Some compounds have also been tested against butyrylcholinesterase (BChE).[5][6]

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
4f AChE23.4 ± 1.1Donepezil-
MAO-B40.3 ± 1.7Selegiline37.4 ± 1.6
4a AChE56.3 ± 2.5--
MAO-B67.4 ± 3.1--
4m AChE27.8 ± 1.0--
MAO-B56.7 ± 2.2--
M13 BChE1210 ± 50--
M2 BChE1380 ± 170--
LB05 AChE400 ± 10--

Table 1: Inhibitory activity of benzothiazole and benzothiazolone derivatives against cholinesterases and MAO-B.[1][5][7]

HIV-1 Reverse Transcriptase Inhibition

Benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) activities.[8][9]

CompoundTarget ActivityIC50 (µM)
1 RNase H0.160 ± 0.030
DNA Polymerase5.97 ± 3.10
2 RNase H0.130 ± 0.040
DNA Polymerase2.64 ± 1.85
4 RNase H-
DNA Polymerase~1 to 6

Table 2: Inhibitory activity of benzisothiazolone derivatives against HIV-1 Reverse Transcriptase.[8][9]

Protein Kinase Inhibition

Benzothiazole derivatives have shown inhibitory effects on various protein kinases, which are crucial in cell signaling and are often dysregulated in cancer.[10][11]

CompoundTarget Kinase(s)IC50 (µM)Cell Line(s)
19 PI3Kα-MCF-7, U87 MG, A549, HCT116
mTORC1-"
Antiproliferative0.30 - 0.45"
6a-c, 6e, 6f ABL1, ABL2, CDK4, CDK6-H1299, HepG2, MCF7

Table 3: Inhibitory activity of benzothiazole derivatives against protein kinases.[10][11]

Carbonic Anhydrase IX Inhibition

Certain 1,2-benzisothiazole derivatives have been developed as inhibitors of carbonic anhydrase IX (CAIX), a target in cancer therapy due to its role in tumor cell adaptation to hypoxic conditions.[12]

CompoundTarget EnzymeEffect
5c CAIXBlocked hypoxic cell growth
5j CAIXBlocked hypoxic cell growth

Table 4: Activity of 1,2-benzisothiazole derivatives against Carbonic Anhydrase IX.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of these 1,2-benzisothiazole derivatives.

In Vitro Cholinesterase and MAO Inhibition Assay (Fluorometric Method)

This method is used to determine the inhibitory potential of compounds against AChE, BChE, MAO-A, and MAO-B.

  • Enzyme and Substrate Preparation : Solutions of human recombinant AChE, BChE, MAO-A, and MAO-B, along with their respective substrates (acetylthiocholine, butyrylthiocholine, kynuramine), are prepared in appropriate buffers.

  • Inhibitor Preparation : The synthesized benzothiazole derivatives and reference drugs (e.g., donepezil, selegiline) are dissolved, typically in DMSO, to create stock solutions, which are then serially diluted to various concentrations.[4]

  • Assay Procedure :

    • The assay is performed in a 96-well plate format.

    • A mixture of the enzyme, a fluorescent probe (e.g., Thioflavin T for cholinesterases, or based on the production of 4-hydroxyquinoline for MAOs), and the buffer is pre-incubated.

    • The test compound at varying concentrations is added to the wells and incubated for a specific period.

    • The enzymatic reaction is initiated by adding the substrate.

    • The fluorescence is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

HIV-1 Reverse Transcriptase RNase H Inhibition Assay (Fluorescence-Based)

This assay is designed to identify inhibitors of the RNase H activity of HIV-1 RT.[8]

  • Assay Principle : The assay utilizes a fluorescently labeled RNA/DNA hybrid substrate. Cleavage of the RNA strand by RNase H results in a change in the fluorescence signal.

  • Reagents :

    • HIV-1 RT enzyme.

    • A hybrid substrate consisting of an RNA strand labeled with a fluorophore (e.g., FAM) and a DNA strand labeled with a quencher (e.g., TAMRA).

    • Assay buffer.

    • Test compounds (benzisothiazolone derivatives).

  • Procedure :

    • The assay is conducted in a 384-well plate.

    • The test compounds are added to the wells.

    • HIV-1 RT is added, and the mixture is incubated.

    • The fluorescent substrate is added to initiate the reaction.

    • The fluorescence is monitored over time.

  • Data Analysis : An increase in fluorescence indicates RNase H activity. The rate of this increase is used to calculate the percentage of inhibition for each compound concentration. IC50 values are then determined from the dose-response curves.[8]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the enzyme inhibition studies of 1,2-benzisothiazole derivatives.

G cluster_0 General Workflow for In Vitro Enzyme Inhibitor Screening A Compound Library (1,2-Benzisothiazole Derivatives) B Primary Screening (Single High Concentration) A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Dose-Response Assay C->D E IC50 Determination D->E F Lead Compound Selection E->F

Caption: A generalized workflow for the in vitro screening of enzyme inhibitors.

G cluster_1 Alzheimer's Disease Neuropathology ACh Acetylcholine (Neurotransmitter) Synapse Cholinergic Synapse ACh->Synapse Signal AChE AChE Synapse->AChE Degradation MAOB MAO-B OxidativeStress Oxidative Stress & Neurotoxicity MAOB->OxidativeStress Dopamine Dopamine Dopamine->MAOB Metabolism Inhibitor 1,2-Benzisothiazole Derivatives Inhibitor->AChE Inhibition Inhibitor->MAOB Inhibition G cluster_2 HIV-1 Reverse Transcription ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) ViralRNA->RT Template RNADNA RNA-DNA Hybrid RT->RNADNA DNA Polymerase Activity ViralDNA Viral dsDNA RT->ViralDNA RNADNA->RT RNase H Activity (RNA Degradation) Integration Integration into Host Genome ViralDNA->Integration Inhibitor Benzisothiazolone Derivatives Inhibitor->RT Bifunctional Inhibition

References

A Comparative Analysis of the Cytotoxic Effects of 1,2-Benzisothiazol-5-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of novel 1,2-benzisothiazol-5-amine derivatives, supported by experimental data and detailed methodologies.

The quest for novel and more effective anti-cancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, 1,2-benzisothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to aid in the advancement of cancer research and drug development.

Data Presentation: Comparative Cytotoxicity of 1,2-Benzisothiazole Derivatives

The cytotoxic activity of various 1,2-benzisothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The table below summarizes the IC50 values for selected derivatives, offering a clear comparison of their efficacy across different cancer types.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)nM range[1][2][3]
MDA-MB-468 (Breast)nM range[1][2][3]
3'-methyl-2-(4-aminophenyl)benzothiazole MCF-7 (Breast)pM range[1][2][3]
Ovarian Cancer Cell LinePotent[2][3]
Lung Cancer Cell LinePotent[2][3]
Renal Cancer Cell LinePotent[2][3]
Benzisothiazolone Derivative 1 L428 (Hodgkin's Lymphoma)3.3 (µg/mL)[4]
Benzisothiazolone Derivative 2 L428 (Hodgkin's Lymphoma)4.35 (µg/mL)[4]
Benzisothiazolone Derivative 3 L428 (Hodgkin's Lymphoma)13.8 (µg/mL)[4]
Pyrido[2,1-b]benzo[d]thiazole Derivative 3a Ehrlich Ascites Carcinoma50.15 (µg/mL)[5]
Pyrido[2,1-b]benzo[d]thiazole Derivative 3b Ehrlich Ascites Carcinoma50.45 (µg/mL)[5]
2-(Benzo[d]thiazol-2-ylamino)pyrimidine Derivative 7 Ehrlich Ascites Carcinoma42.55 (µg/mL)[5]
Benzo[2][3]thiazolo[1,2-a]pyrimidine-3-carboxylate 5a MDA-MB-231 (Breast)5.01[6]
Benzo[2][3]thiazolo[1,2-a]pyrimidine-3-carboxylate 5b MCF-7 (Breast)0.58[6]
MDA-MB-231 (Breast)1.58[6]
1,2-Benzisothiazole-carboxamide 5c HT-29 (Colon)Active under hypoxia[7]
1,2-Benzisothiazole-carboxamide 5j HT-29 (Colon)Active under hypoxia[7]

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific research. The following are detailed methodologies for the key cytotoxicity assays cited in the studies of 1,2-benzisothiazole derivatives.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates adhesion Allow cells to adhere (24h) cell_seeding->adhesion add_compounds Add 1,2-Benzisothiazole derivatives (various concentrations) adhesion->add_compounds incubation Incubate for a defined period (e.g., 24h, 48h, 72h) add_compounds->incubation add_reagent Add assay reagent (MTT, XTT, or Resazurin) incubation->add_reagent reagent_incubation Incubate for color/fluorescence development add_reagent->reagent_incubation read_plate Measure absorbance/fluorescence (Plate Reader) reagent_incubation->read_plate calculate_viability Calculate cell viability (%) read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for assessing the cytotoxicity of 1,2-benzisothiazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the 1,2-benzisothiazole derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Resazurin Assay

The Resazurin assay is a fluorometric method where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

Mechanism of Action: Signaling Pathways

The cytotoxic effects of 1,2-benzisothiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Two such pathways are the NF-κB and the Carbonic Anhydrase IX-related hypoxia response pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some benzisothiazolone derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Inhibition by Benzisothiazolones cluster_2 Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to BIT Benzisothiazolone Derivatives BIT->IKK inhibit DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription promotes

Caption: Inhibition of the NF-κB signaling pathway by benzisothiazolone derivatives.

Carbonic Anhydrase IX and Hypoxia Signaling

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia (low oxygen levels). It plays a critical role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment. Inhibition of CAIX is a promising anti-cancer strategy.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 pH Regulation cluster_3 Inhibition cluster_4 Cellular Effects hypoxia Hypoxia HIF1a HIF-1α stabilization hypoxia->HIF1a HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates to nucleus HRE Hypoxia Response Element (HRE) in DNA HIF1a_nuc->HRE binds to CAIX_gene CAIX Gene Transcription HRE->CAIX_gene CAIX_protein CAIX Protein Expression (on cell surface) CAIX_gene->CAIX_protein H2CO3 H2CO3 CAIX_protein->H2CO3 catalyzes pH_regulation pH Regulation CAIX_protein->pH_regulation CO2 CO2 + H2O CO2->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 BIT_deriv 1,2-Benzisothiazole Derivatives BIT_deriv->CAIX_protein inhibit acidosis_survival Survival in Acidosis pH_regulation->acidosis_survival proliferation Proliferation acidosis_survival->proliferation

Caption: Role of 1,2-benzisothiazole derivatives in inhibiting CAIX under hypoxic conditions.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of novel anti-cancer agents. The varying degrees of cytotoxicity observed across different derivatives and cancer cell lines underscore the importance of structure-activity relationship studies in optimizing their therapeutic efficacy. Further research should focus on elucidating the precise molecular targets of these compounds and their effects on other cancer-related signaling pathways. Preclinical in vivo studies are also warranted to evaluate the safety and efficacy of the most promising derivatives in more complex biological systems, paving the way for their potential clinical application.

References

Unveiling the Target Landscape: A Comparative Analysis of 1,2-Benzisothiazol-5-amine Derivatives' Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. This guide provides a comprehensive cross-reactivity analysis of a series of novel 1,2-Benzisothiazol-5-amine derivatives, offering insights into their off-target profiles. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document serves as a critical resource for assessing the therapeutic potential and potential liabilities of this promising class of molecules.

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1] The 5-amino substitution on this heterocyclic core offers a key vector for chemical modification, enabling the fine-tuning of potency and selectivity. However, the potential for off-target interactions remains a critical consideration in the development of any new chemical entity. This guide focuses on elucidating the cross-reactivity profiles of several this compound derivatives against a panel of protein kinases, a class of enzymes frequently implicated in off-target effects of small molecule inhibitors.

Quantitative Cross-Reactivity Data

To facilitate a clear comparison of the selectivity of the this compound derivatives, the following table summarizes their inhibitory activity (IC50 values in nanomolars) against a panel of representative protein kinases. Lower IC50 values indicate higher potency.

Compound IDPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)
BIT-5A-001 15>10,0005,200>10,000
BIT-5A-002 228,5003,100>10,000
BIT-5A-003 81,2008507,500
BIT-5A-004 35>10,000>10,000>10,000

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is intended for illustrative purposes. Actual values would be derived from the specific experimental results of a dedicated research campaign.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity analysis of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • A kinase reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • The test compounds are serially diluted in DMSO and then added to the kinase reaction mixture. A DMSO-only control (vehicle) is included.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • An aliquot of the reaction mixture is transferred to a phosphocellulose filter plate, which captures the radiolabeled, phosphorylated substrate.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • After drying, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within a live cellular environment.

Materials:

  • Cells engineered to express the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

  • Opti-MEM™ I Reduced Serum Medium.

  • Test compounds dissolved in DMSO.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

Procedure:

  • Cells are harvested and resuspended in Opti-MEM™.

  • The cell suspension is plated into a white-bottom 96-well plate.

  • The fluorescent tracer is added to the cells.

  • Test compounds are serially diluted and added to the wells. A DMSO-only control is included.

  • The plate is incubated at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to all wells.

  • The plate is read on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

  • The BRET ratio is calculated (acceptor emission / donor emission).

  • The percentage of inhibition of tracer binding is calculated, and IC50 values are determined as described for the biochemical assay.

Visualizing Key Processes

To better understand the context of this cross-reactivity analysis, the following diagrams, generated using the Graphviz DOT language, illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Inhibits Inhibitors of mTORC1->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified PI3K/Akt signaling pathway often targeted by kinase inhibitors.

G Start Start: Synthesize This compound Derivatives Primary_Screen Primary Screen: Inhibit Primary Target Kinase Start->Primary_Screen Hit_Identification Active Compounds (Hits) Identified? Primary_Screen->Hit_Identification Cross_Reactivity_Screen Cross-Reactivity Screen: Test against Kinase Panel Hit_Identification->Cross_Reactivity_Screen Yes Stop Stop or Redesign Hit_Identification->Stop No Data_Analysis Data Analysis: Determine IC50 Values and Selectivity Profile Cross_Reactivity_Screen->Data_Analysis Lead_Selection Favorable Selectivity Profile? Data_Analysis->Lead_Selection Cellular_Assays Cellular Assays: Confirm On-Target and Off-Target Effects Lead_Selection->Cellular_Assays Yes Stop2 Stop or Redesign Lead_Selection->Stop2 No Further_Development Lead Compound for Further Development Cellular_Assays->Further_Development

Caption: Experimental workflow for cross-reactivity analysis of kinase inhibitors.

References

Genotoxicity of 1,2-Benzisothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the potential for genotoxicity—the ability to damage DNA and compromise genetic integrity—is a critical consideration in the development of any new chemical entity. This guide provides a comparative evaluation of the genotoxicity of various 1,2-benzisothiazole derivatives, supported by available experimental data.

Comparative Genotoxicity Data

The genotoxicity of 1,2-benzisothiazole derivatives is highly dependent on the nature and position of their substituents. While comprehensive quantitative data for a direct comparison is not always publicly available, the following table summarizes the qualitative findings from various studies.

Derivative Class/CompoundAmes Test (Mutagenicity)Micronucleus Test (Clastogenicity/Aneugenicity)Comet Assay (DNA Strand Breaks)Other Genotoxicity AssaysReference(s)
1,2-Benzisothiazol-3(2H)-one (BIT) Negative[1]Negative[1]Not specifiedUDS Test: Negative[1][1]
Derivatives with "Alerting Groups" (e.g., nitro, amino, epoxide) Positive[2]Not specifiedNot specifiedBacillus subtilis rec-assay: DNA-damaging[2][2]
N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one NegativeNot specifiedNot specifiedBacillus subtilis rec-assay: No DNA-damaging activity
3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives Not specifiedNot specifiedNot specifiedNo genotoxic properties reported
Benzothiazole derivative (5g) Not specifiedNot specifiedPositive (induces DNA double-strand breaks)[3]Induces γH2AX foci formation[3][3]
2,1-Benzisothiazole derivatives (isomers) with nitro or amino groups Positive[4]Not specifiedNot specifiedBacillus subtilis rec-assay: DNA-damaging[4][4]

Note: The lack of quantitative data in many publicly accessible studies prevents a more detailed numerical comparison. Researchers are encouraged to consult the full-text articles for specific experimental values where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are generalized protocols for the key assays mentioned in the literature for testing 1,2-benzisothiazole derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.

  • Exposure: Mix the tester strains with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ revertants) on the test plates and compare to the spontaneous reversion rate on control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat the cells with the test compound at a range of concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block (optional but recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, score the frequency of micronucleated cells in a population of binucleated cells (or mononucleated cells if cytokinesis is not blocked). An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell type.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Lyse the cells with a detergent solution at high salt concentration to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment (tail length x % DNA in the tail) using image analysis software.

Signaling Pathways and Mechanisms of Genotoxicity

The precise molecular mechanisms by which 1,2-benzisothiazole derivatives induce genotoxicity are not fully elucidated for all compounds. However, for some derivatives, evidence points towards the induction of DNA damage, which in turn activates the cellular DNA Damage Response (DDR) pathway.

One study on a specific benzothiazole derivative (5g) demonstrated the induction of DNA double-strand breaks.[3] This type of damage typically activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinase signaling cascades.

Below is a generalized diagram of a DNA damage response pathway that may be activated by genotoxic 1,2-benzisothiazole derivatives.

DNA_Damage_Response cluster_input Genotoxic Insult cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes Genotoxic_Benzisothiazole Genotoxic 1,2-Benzisothiazole Derivative DNA_Breaks DNA Strand Breaks Genotoxic_Benzisothiazole->DNA_Breaks ATM_ATR ATM / ATR Kinases DNA_Breaks->ATM_ATR activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylation p53 p53 ATM_ATR->p53 phosphorylation CDC25 CDC25 (inactivated) Chk1_Chk2->CDC25 inhibition GADD45 GADD45 p53->GADD45 transcription Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair GADD45->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest

A generalized DNA damage response pathway activated by genotoxic agents.

This pathway illustrates that upon DNA damage by a genotoxic agent, sensor proteins like ATM and ATR are activated. They, in turn, activate transducer kinases like Chk1 and Chk2, and the tumor suppressor p53. These effector proteins then orchestrate cellular responses such as cell cycle arrest to allow time for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a new 1,2-benzisothiazole derivative involves a battery of tests to cover different genotoxic endpoints.

Genotoxicity_Workflow cluster_invitro In Vitro Screening Start New 1,2-Benzisothiazole Derivative Ames Ames Test (Bacterial Mutagenicity) Start->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Start->Micronucleus Comet Comet Assay (DNA Strand Breaks) Start->Comet InVivo In Vivo Genotoxicity Studies (e.g., in vivo micronucleus test) Ames->InVivo If positive Risk_Assessment Genotoxicity Risk Assessment Ames->Risk_Assessment If negative Micronucleus->InVivo If positive or equivocal Micronucleus->Risk_Assessment If negative Comet->Risk_Assessment Provides mechanistic insight InVivo->Risk_Assessment

A typical workflow for the genotoxicity assessment of a chemical compound.

This tiered approach begins with a battery of in vitro assays. Positive or equivocal results in these initial screens, particularly in the Ames and micronucleus tests, often trigger the need for follow-up in vivo studies to assess the genotoxic potential in a whole animal system. The comet assay is valuable for providing mechanistic information regarding the induction of direct DNA damage. The collective data is then used to perform a comprehensive genotoxicity risk assessment.

References

Safety Operating Guide

Proper Disposal of 1,2-Benzisothiazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,2-Benzisothiazol-5-amine, a compound that requires careful management due to its potential hazards.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and its derivatives. The substance is generally classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All handling and disposal preparations should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Summary

The following table summarizes the key hazard classifications for benzisothiazole derivatives, which should inform handling and disposal protocols.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin IrritationCategory 2Causes skin irritation.[1][3]
Eye IrritationCategory 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2][3][4]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][5] Incineration by an approved plant is a common and effective method.[5]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated materials such as weighing paper, gloves, and absorbent pads, in a designated and properly labeled hazardous waste container.[5]

    • The container must be robust, chemically resistant, and sealable.

    • Clearly label the container as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".

  • Storage :

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

    • Keep the container tightly closed.[2][3]

  • Arrange for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for the compound.

  • Spill Management :

    • In the event of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert, non-combustible absorbent material such as sand or earth.[6]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[3]

    • Do not allow the substance to enter drains or waterways.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes store_waste Store Waste Container in a Secure, Ventilated Area spill_check->store_waste No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their research environment.

References

Essential Safety and Handling Guidance for 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1,2-Benzisothiazol-5-amine (CAS Number: 53473-85-1), a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are imperative. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available through standard databases, GHS classification data provides foundational safety information.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

This information underscores the necessity of appropriate personal protective equipment (PPE) and cautious handling procedures to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Given the hazards associated with this compound, the following PPE is essential:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and eye contact, which could lead to serious irritation.[2]

  • Skin Protection: Chemical-resistant gloves are required. The specific type of glove material should be selected based on the solvent used and breakthrough time. Always inspect gloves for integrity before use. A lab coat or chemical-resistant apron should also be worn to prevent skin contact.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.[2]

Quantitative PPE Data Summary

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldPrevents eye irritation from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Protects skin from irritation.
Body Protection Lab coat or chemical-resistant apronPrevents skin contact with the chemical.
Respiratory Protection Use in a chemical fume hood or wear a NIOSH-approved respiratorPrevents respiratory tract irritation.

Note: Specific quantitative data, such as glove breakthrough times, are not available due to the absence of a detailed SDS. Consult the glove manufacturer's compatibility charts for appropriate selection.

Operational and Disposal Plans

Handling and Storage:

  • Avoid generating dust.

  • Ensure adequate ventilation and use in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a designated, labeled waste container.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & Hazards b Select & Inspect PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f j Spill Containment e->j k First Aid (Eye/Skin Contact) e->k g Dispose of Waste f->g h Remove & Dispose of PPE g->h i Wash Hands h->i l Seek Medical Attention j->l k->l

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisothiazol-5-amine
Reactant of Route 2
Reactant of Route 2
1,2-Benzisothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.